Pipoxolan hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNQXJVDHXGEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23744-24-3 (Parent) | |
| Record name | Pipoxolan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5057672 | |
| Record name | Pipoxolan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18174-58-8 | |
| Record name | Pipoxolan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipoxolan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5057672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOXOLAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Pipoxolan Hydrochloride in Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its therapeutic effect stems from a dual-action mechanism that synergistically promotes the relaxation of smooth muscle tissues. This technical guide delineates the core mechanisms of action of this compound, focusing on its direct inhibition of L-type calcium channels and its secondary role in augmenting intracellular cyclic adenosine monophosphate (cAMP) levels. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for investigating these mechanisms, and a summary of the qualitative understanding of its action, synthesized from the available scientific literature.
Introduction
Smooth muscle contraction is a fundamental physiological process, critical to the function of various organ systems, including the gastrointestinal, respiratory, and urogenital tracts. The contractile state of smooth muscle is primarily regulated by the intracellular concentration of calcium ions (Ca²⁺). An influx of extracellular Ca²⁺ through voltage-gated L-type calcium channels is a key initiating event in smooth muscle contraction. Additionally, intracellular signaling cascades involving second messengers like cyclic adenosine monophosphate (cAMP) play a crucial modulatory role, with increased cAMP levels generally promoting relaxation.
This compound is a pharmacological agent classified as a smooth muscle relaxant. It is clinically employed to alleviate conditions characterized by smooth muscle spasms. This guide provides a detailed technical examination of the molecular mechanisms through which this compound exerts its relaxant effects on smooth muscle.
Core Mechanism of Action
This compound's efficacy as a smooth muscle relaxant is attributed to a dual mechanism of action:
-
Inhibition of L-type Calcium Channels: The primary mechanism involves the direct blockade of L-type voltage-gated calcium channels on the plasma membrane of smooth muscle cells.[1] This inhibition prevents the influx of extracellular calcium, a critical step in the initiation of the contractile cascade. By reducing intracellular calcium concentration, this compound directly curtails the activation of calmodulin and subsequently myosin light chain kinase (MLCK), leading to a decrease in the phosphorylation of myosin light chains and ultimately, muscle relaxation.[1]
-
Enhancement of Intracellular cAMP Levels: A secondary, yet significant, mechanism is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This is likely achieved through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cAMP.[1] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that promote smooth muscle relaxation.[1] These targets include MLCK (leading to its inactivation) and various ion channels that contribute to membrane hyperpolarization, further reducing the likelihood of calcium channel opening.
Signaling Pathways
The interplay of these two mechanisms results in a potent and sustained smooth muscle relaxant effect. The following diagrams illustrate the key signaling pathways involved.
References
An In-depth Technical Guide to the Synthesis and Structural Elucdidation of Pipoxolan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis, structural elucidation, and mechanism of action of Pipoxolan Hydrochloride. Pipoxolan, chemically known as 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one hydrochloride, is a potent smooth muscle relaxant.[1] It is utilized in the treatment of spasms and colics in the gastrointestinal, urinary, and gynecological tracts.[1][2] This guide details plausible experimental protocols, analytical methodologies, and key characterization data.
Synthesis of this compound
While first synthesized by Pailer et al. in 1968, detailed protocols are not widely disseminated.[3] A plausible and chemically sound approach involves the acid-catalyzed acetalization reaction between benzilic acid and 3-piperidinopropionaldehyde, followed by conversion to the hydrochloride salt. This method is a standard procedure for the formation of 1,3-dioxolan-4-one rings.
Synthesis Workflow
The synthesis can be visualized as a two-step process: the formation of the core dioxolanone structure and its subsequent salt formation.
Experimental Protocol
Step 1: Synthesis of 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one (Pipoxolan Free Base)
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To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzilic acid (1.0 eq), 3-piperidinopropionaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add a suitable solvent for azeotropic removal of water, such as toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Wash the organic solution sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pipoxolan free base.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of this compound
-
Dissolve the purified pipoxolan free base in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield pure this compound.
Quantitative Data (Predicted)
| Parameter | Value |
| Molecular Formula | C₂₂H₂₆ClNO₃ |
| Molecular Weight | 387.90 g/mol [1][4] |
| Theoretical Yield | Dependent on starting material scale |
| Typical Reaction Yield | 75-85% (Overall) |
| Appearance | White crystalline powder |
| Melting Point | 207-209 °C |
Structural Elucidation
The confirmation of the chemical structure of synthesized this compound requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of the synthesized compound and for its quantification.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Column : C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase : A mixture of acetonitrile and 1mM ammonium acetate (80:20 v/v) or methanol and 10 mM sodium dihydrogen phosphate (60:40 v/v), with the pH adjusted to 6.5.[2][5]
-
Flow Rate : 1.8 mL/min.[2]
-
Procedure : Dissolve a small sample of the synthesized compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak.
Protocol 2: Thin-Layer Chromatography (TLC)
-
Stationary Phase : Silica gel 60 F254 plates.[2]
-
Mobile Phase : A mixture of chloroform, toluene, methanol, and 10% ammonia (6:5:3:0.1 v/v/v/v).[2]
-
Procedure : Spot a dilute solution of the sample on the TLC plate. Develop the plate in a chamber saturated with the mobile phase.
-
Visualization : Visualize the spots under UV light (254 nm) or by staining. Calculate the Retention Factor (Rf) value for the main spot.
Spectroscopic Analysis
Spectroscopic methods provide direct evidence of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Table 1: Predicted Spectroscopic Data for Pipoxolan
| Technique | Predicted Data | Interpretation |
| ¹H NMR | δ 7.2-7.5 (m, 10H), δ 5.5 (t, 1H), δ 2.5-2.8 (m, 6H), δ 1.4-1.7 (m, 8H) | Aromatic protons (two phenyl groups), methine proton on the dioxolanone ring, protons adjacent to the piperidine nitrogen, and aliphatic protons of the ethyl chain and piperidine ring. |
| ¹³C NMR | δ 172 (C=O), δ 140 (quat. Ar-C), δ 125-130 (Ar-C), δ 105 (O-CH-O), δ 85 (quat. C-Ph₂), δ 55 (CH₂-N), δ 50 (piperidine CH₂), δ 30 (CH₂-CH₂), δ 23-25 (piperidine CH₂) | Carbonyl carbon, aromatic carbons, acetal carbon, quaternary carbon attached to phenyl groups, and various aliphatic carbons of the ethyl and piperidine moieties. |
| FT-IR (cm⁻¹) | ~3050, ~2950, ~1780, ~1600, ~1200, ~1100 | C-H stretch (aromatic), C-H stretch (aliphatic), C=O stretch (ester in a five-membered ring), C=C stretch (aromatic), C-O stretch (asymmetric), C-O stretch (symmetric). |
| Mass Spec. (m/z) | 352.19 ([M+H]⁺), 229.09, 98.10 | Protonated molecular ion for the free base (C₂₂H₂₅NO₃). Key fragments correspond to the benzilate moiety and the piperidinylethyl side chain, respectively. |
Disclaimer: The NMR, IR, and MS data presented are predicted values based on the known structure. Actual experimental data should be acquired for definitive confirmation.
Mechanism of Action: Signaling Pathway
This compound exerts its smooth muscle relaxant effects through a dual mechanism involving calcium channel inhibition and enhancement of cyclic adenosine monophosphate (cAMP) levels.[3]
As illustrated, this compound binds to L-type calcium channels on smooth muscle cells, inhibiting the influx of calcium ions that are essential for muscle contraction.[3] Concurrently, it is suggested to increase the levels of intracellular cAMP, which leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates target proteins that promote muscle relaxation.[3] This dual-action mechanism provides a robust and sustained therapeutic effect.
References
Pharmacological Profile of Pipoxolan Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan hydrochloride is a well-established antispasmodic agent utilized for the relaxation of smooth muscle in the gastrointestinal, bronchial, and urogenital systems. Its primary mechanism of action is understood to involve the blockade of L-type calcium channels, thereby inhibiting the influx of calcium ions necessary for smooth muscle contraction. Emerging research has unveiled a multifaceted pharmacological profile for Pipoxolan, extending beyond its spasmolytic properties to include significant anticancer and anti-inflammatory activities. These novel activities are attributed to its ability to modulate a variety of signaling pathways, including those involved in cell cycle regulation, apoptosis, cellular migration, and inflammatory responses. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Core Pharmacological Data
This section summarizes the available quantitative data on the pharmacological effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) | Citation |
| HL-60 | Human Promyelocytic Leukemia | 6.25 | 24 | [1] |
| TW206 | Oral Squamous Cell Carcinoma | ~15-25 | 24 | [2] |
| HSC-3 | Oral Squamous Cell Carcinoma | ~25 | 24 | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Route of Administration | Citation |
| Absorption | Well-absorbed in the gastrointestinal tract. | General | Oral | |
| Distribution | Data not available. | - | - | |
| Metabolism | Undergoes hepatic metabolism. | General | Oral | |
| Excretion | Primarily excreted through the kidneys as metabolites and unchanged drug. | General | Oral |
Note: Detailed quantitative pharmacokinetic data such as bioavailability, half-life, clearance, and volume of distribution are not extensively reported in publicly accessible literature.
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are mediated through various molecular mechanisms. Its primary antispasmodic action involves the blockade of L-type calcium channels in smooth muscle cells, leading to muscle relaxation. Additionally, it may contribute to smooth muscle relaxation by inhibiting phosphodiesterase, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels.
Recent studies have elucidated its role in cancer and inflammation, revealing its interaction with a complex network of signaling pathways.
Anticancer Mechanisms
In cancer cells, Pipoxolan has been shown to induce apoptosis and cell cycle arrest. This is achieved through the modulation of several key signaling pathways.
Anti-inflammatory and Anti-metastatic Mechanisms
Pipoxolan exhibits anti-inflammatory and anti-metastatic properties by targeting key signaling cascades involved in inflammation and cell migration.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cells at a predetermined density in 96-well microplates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Migration Assessment: Wound Healing (Scratch) Assay
This assay is used to study cell migration in vitro.
Methodology:
-
Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Cell Invasion Assessment: Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use a Transwell chamber with a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel) to mimic the basement membrane.
-
Cell Seeding: Seed cells in the upper chamber in a serum-free medium containing this compound or vehicle.
-
Chemoattractant: Add a chemoattractant (e.g., serum-containing medium) to the lower chamber.
-
Incubation: Incubate for a period that allows for cell invasion through the matrix and membrane.
-
Analysis: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the cells that have invaded to the lower surface of the membrane.
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, MMP-2) and then with secondary antibodies conjugated to an enzyme.
-
Detection: Detect the protein bands using a chemiluminescent or fluorescent substrate and image the membrane.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis: Flow Cytometry
Flow cytometry with DNA staining (e.g., propidium iodide) is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash the cells.
-
Fixation: Fix the cells in cold ethanol to permeabilize the membranes.
-
Staining: Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, a compound with a long-standing clinical use as an antispasmodic, is now recognized for its broader pharmacological potential. Its established mechanism as a calcium channel blocker is complemented by emerging evidence of its anticancer and anti-inflammatory activities. These novel effects are mediated through the modulation of a complex network of signaling pathways, highlighting its potential for repositioning in oncology and inflammatory diseases. While the foundational pharmacological data regarding its antispasmodic potency and detailed pharmacokinetics require further elucidation in publicly accessible literature, the existing body of research provides a strong rationale for continued investigation into the diverse therapeutic applications of this compound. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this multifaceted molecule.
References
Pipoxolan Hydrochloride: A Potential Neuroprotective Agent for Ischemic Brain Injury and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan hydrochloride, a compound traditionally recognized for its spasmolytic properties as a smooth muscle relaxant, is emerging as a candidate for neuroprotective research, particularly in the context of cerebral ischemia and the subsequent neurodegeneration.[1] Its mechanism of action, primarily involving the modulation of calcium channels and cyclic adenosine monophosphate (cAMP) levels, presents a compelling rationale for its investigation in neurological disorders characterized by neuronal cell death.[2] This technical guide provides a comprehensive overview of the current preclinical evidence for this compound in neuroprotection, with a focus on its potential applications in neurodegenerative disease research.
Core Mechanism of Action
This compound exerts its physiological effects through a dual mechanism:
-
Calcium Channel Blockade: It functions as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. This reduction in intracellular calcium concentration leads to decreased contractility.[2]
-
cAMP Elevation: this compound also inhibits phosphodiesterase enzymes, which are responsible for the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn promotes muscle relaxation.[2]
These mechanisms, while primarily characterized in smooth muscle, have significant implications for neuronal function and survival, as both calcium homeostasis and cAMP signaling are critical in the pathophysiology of neurodegenerative processes.
Preclinical Evidence in Cerebral Ischemia
A pivotal preclinical study investigated the effects of this compound in a rodent model of ischemia/reperfusion-induced cerebral infarction. The findings from this research provide the most substantial evidence to date for its neuroprotective potential.[1][3]
Data Presentation: In Vivo Efficacy in a Rat Model of Cerebral Ischemia
The following table summarizes the key quantitative data from the study, demonstrating the dose-dependent neuroprotective effects of this compound administered orally (p.o.).
| Parameter | Control (Ischemia/Reperfusion) | Pipoxolan (10 mg/kg, p.o.) | Pipoxolan (30 mg/kg, p.o.) | Percent Reduction/Inhibition (30 mg/kg) |
| Cerebral Infarction Area (%) | 100 | 56.82 | 26.57 | 73.43%[2] |
| Neurological Deficit Score | 3.20 ± 0.29 | 2.20 ± 0.20 | 1.70 ± 0.21 | 46.88%[2] |
| TUNEL-Positive Cells (Apoptosis) | High | Moderate | Low | Significant Reduction[1] |
| Cleaved Caspase-3-Positive Cells (Apoptosis) | High | Moderate | Low | 63.44%[2] |
| Intimal Hyperplasia (I/M Ratio) | High | Moderate | Low | 47.20%[3] |
| PCNA-Positive Cells (Proliferation) | High | Moderate | Low | 62.40%[3] |
Experimental Protocols
1. Animal Model of Cerebral Ischemia:
-
Subjects: Male Sprague-Dawley rats.[3]
-
Procedure: Transient middle cerebral artery occlusion (MCAO) was induced to mimic ischemic stroke. This was followed by a period of reperfusion.[1]
-
Treatment: this compound (10 and 30 mg/kg) or vehicle was administered orally.[1]
-
Assessments: 24 hours after reperfusion, the cerebral infarction area was measured using TTC staining. Neurological deficits were scored on a standardized scale. Brain tissue was collected for histological analysis of apoptosis markers (TUNEL and cleaved caspase-3 staining).[2]
2. In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay:
-
Cell Line: A7r5 rat aortic smooth muscle cells.[3]
-
Stimulus: Platelet-derived growth factor (PDGF-BB) was used to induce VSMC migration.[3]
-
Treatment: Cells were treated with this compound (5, 10, and 15 µM).[3]
-
Assay: Transwell migration assay was used to quantify the number of migrated cells. Western blotting was performed to analyze the levels of proteins in the Ras/MEK/ERK signaling pathway and matrix metalloproteinases (MMP-2 and MMP-9).[1][3]
Signaling Pathways and Visualizations
The neuroprotective effects of this compound in the context of cerebral ischemia are believed to be mediated, in part, by its influence on the Ras/MEK/ERK signaling pathway in vascular smooth muscle cells, which plays a role in the pathological vascular remodeling that can follow an ischemic event.
Core mechanism of this compound.
Experimental workflow for preclinical evaluation.
Broader Implications for Neurodegenerative Disease Research
While direct evidence for this compound in chronic neurodegenerative diseases like Alzheimer's or Parkinson's disease is currently lacking, its known mechanisms of action offer a basis for future investigation:
-
Calcium Dysregulation: Disrupted calcium homeostasis is a common pathological feature in many neurodegenerative diseases.[4] By acting as a calcium channel blocker, Pipoxolan could potentially mitigate the excitotoxicity and downstream apoptotic pathways triggered by excessive calcium influx in neurons.
-
cAMP Signaling: The cAMP signaling pathway is crucial for neuronal survival, synaptic plasticity, and memory formation. Phosphodiesterase inhibitors, by elevating cAMP levels, have been proposed as a therapeutic strategy for neurodegenerative conditions.[5][6] Pipoxolan's ability to inhibit PDEs could therefore be neuroprotective and potentially enhance cognitive function.
Future Directions and Considerations
The promising preclinical data in cerebral ischemia warrants further investigation into the neuroprotective effects of this compound. Future research should aim to:
-
Elucidate the specific neuronal targets of Pipoxolan and its ability to cross the blood-brain barrier.
-
Evaluate the efficacy of Pipoxolan in animal models of Alzheimer's and Parkinson's disease, assessing its impact on key pathological hallmarks such as amyloid-beta plaques, tau tangles, and alpha-synuclein aggregation.
-
Conduct detailed dose-response and pharmacokinetic/pharmacodynamic studies to establish a therapeutic window for potential neurological applications.
Conclusion
This compound presents an intriguing profile for neurodegenerative disease research. Its established role as a calcium channel blocker and phosphodiesterase inhibitor, coupled with robust preclinical evidence of neuroprotection in a model of cerebral ischemia, suggests a therapeutic potential that extends beyond its current clinical use. This guide provides a foundational understanding for researchers and drug development professionals to explore the utility of this compound in the quest for novel treatments for neurodegenerative disorders.
References
- 1. Pipoxolan ameliorates cerebral ischemia via inhibition of neuronal apoptosis and intimal hyperplasia through attenuation of VSMC migration and modulation of matrix metalloproteinase-2/9 and Ras/MEK/ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pipoxolan Ameliorates Cerebral Ischemia via Inhibition of Neuronal Apoptosis and Intimal Hyperplasia through Attenuation of VSMC Migration and Modulation of Matrix Metalloproteinase-2/9 and Ras/MEK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pipoxolan Hydrochloride: An In-Depth Technical Guide to its In Vitro Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan hydrochloride, a compound traditionally used as a smooth muscle relaxant, has emerged as a molecule of interest in oncology research due to its demonstrated in vitro anticancer properties. This technical guide provides a comprehensive overview of the mechanisms underlying this compound's cytotoxic effects on various cancer cell lines. The document details the induction of apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The primary focus is on its activity in human leukemia HL-60 and oral squamous cell carcinoma (OSCC) cell lines.
Introduction
This compound is a 5,5-diphenyl-2-(β-N-piperidinoethyl)-1,3-dioxolan-4-one hydrochloride.[1] While its primary clinical application has been as an antispasmodic and analgesic for smooth muscle, recent studies have unveiled its potential as an anticancer agent.[1] Research has shown that this compound can inhibit the proliferation of cancer cells by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3] This guide synthesizes the available in vitro data to provide a detailed understanding of its anticancer mechanism of action.
Cytotoxic Activity of this compound
The cytotoxic effect of this compound has been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various studies.
| Cell Line | Cancer Type | Time (h) | IC50 (µg/mL) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 24 | 6.25 | [2] |
| HSC-3 | Oral Squamous Cell Carcinoma | 24 | Not explicitly stated, but significant apoptosis observed at various concentrations | [1][3] |
| TW206 | Oral Squamous Cell Carcinoma | 24 | Not explicitly stated, but effects on MMP and ROS were observed | [3] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through two interconnected mechanisms: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through a mechanism primarily mediated by reactive oxygen species (ROS).[2][3] The generation of ROS triggers a cascade of events leading to programmed cell death.
The production of intracellular ROS appears to be a critical early event in this compound-induced apoptosis.[2] This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3.[2][3] Activated caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[2][3]
Furthermore, the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, resulting in an increased Bax/Bcl-2 ratio that favors apoptosis.[2][3] The key steps in this pathway are visualized below.
Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.
In addition to the ROS-mediated pathway, this compound has been observed to suppress the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway in oral squamous cell carcinoma cells.[1][3] The PI3K/AKT pathway is a crucial cell survival pathway that is often hyperactivated in cancer. By inhibiting the expression of PI3K and the phosphorylation of AKT, this compound further promotes apoptosis.[1][3]
Caption: Inhibition of the PI3K/AKT survival pathway by this compound.
Cell Cycle Arrest
This compound has been shown to arrest the cell cycle at the G0/G1 phase in human leukemia HL-60 cells.[2][4] This arrest is mediated by the induction of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[2][5] The upregulation of p21 inhibits the activity of cyclin-dependent kinases (CDKs) that are necessary for the G1 to S phase transition, thereby halting cell cycle progression and preventing cell proliferation.
Caption: this compound-induced G0/G1 cell cycle arrest via the p53/p21 pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's anticancer activity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10^5 cells/mL and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 1.6, 3.2, 6.25, 12.5, 25, 50, and 100 µg/mL) for 24 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 200 µL of DMSO.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentration of this compound for a specified time.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight.
-
Staining: The fixed cells are washed and stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[2]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Protein Extraction: Total protein is extracted from treated and untreated cells using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p53, p21, Bax, Bcl-2, caspase-3, caspase-9, PI3K, p-AKT, and β-actin as a loading control).[2][3]
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General workflow for Western Blotting analysis.
Conclusion
The in vitro evidence strongly suggests that this compound possesses significant anticancer activity against various cancer cell lines. Its ability to induce ROS-mediated apoptosis, inhibit the pro-survival PI3K/AKT pathway, and cause G0/G1 cell cycle arrest highlights its potential as a multi-faceted anticancer agent. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic candidate in oncology. Future studies should focus on in vivo models to validate these in vitro findings and to assess the compound's safety and efficacy in a more complex biological system.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. researchgate.net [researchgate.net]
Pipoxolan hydrochloride as a potential neuroprotective agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Pipoxolan hydrochloride, a compound traditionally recognized for its smooth muscle relaxant properties, is emerging as a promising candidate in the field of neuroprotection. Preclinical evidence suggests that its therapeutic potential may extend to mitigating neuronal damage and combating the complex pathologies of neurodegenerative diseases and ischemic insults. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential neuroprotective agent, with a focus on its mechanisms of action, supporting quantitative data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the drug development process.
Core Neuroprotective Mechanisms of Action
This compound exerts its potential neuroprotective effects through a multi-targeted approach, primarily involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. These actions are orchestrated through the modulation of several key signaling pathways.
Anti-Inflammatory Effects
Chronic neuroinflammation is a key contributor to the progression of many neurodegenerative diseases. Pipoxolan has been shown to suppress inflammatory responses in neuronal and glial cells. This is achieved through the inhibition of major inflammatory transcription factors, including:
-
Nuclear Factor-kappa B (NF-κB): A pivotal regulator of the inflammatory response.
-
Activator protein-1 (AP-1): Involved in cellular proliferation, differentiation, and apoptosis in response to inflammatory stimuli.
-
Signal Transducer and Activator of Transcription (STATs): A family of proteins that mediate the response to cytokines and growth factors.
By inhibiting these pathways, pipoxolan effectively reduces the production of pro-inflammatory cytokines and mediators.
Antioxidant Effects
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major cause of neuronal damage. Pipoxolan has been demonstrated to bolster the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of antioxidant gene expression, and its activation leads to the enhanced production of a wide range of antioxidant and detoxification enzymes.
Anti-Apoptotic Effects
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes significantly to the pathology of neurodegenerative diseases and ischemic brain injury. Pipoxolan has been shown to inhibit neuronal apoptosis by modulating the Ras/MEK/ERK signaling pathway . This pathway is a critical regulator of cell survival and death, and its inhibition by pipoxolan helps to prevent the cascade of events leading to apoptosis.
Quantitative Data on Neuroprotective Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Anti-Inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Pipoxolan Concentration (µM) | Inhibition Rate (%) | Reference |
| Nitric Oxide (NO) | 32 | 68.24 | [1] |
| Prostaglandin E2 (PGE2) | 32 | 90.73 | [1] |
| Tumor Necrosis Factor-α (TNF-α) | 32 | 90.00 | [1] |
| Interleukin-6 (IL-6) | 32 | 4.73 | [1] |
Table 2: In Vivo Neuroprotective Effects in a Rat Model of Cerebral Ischemia
| Parameter | Pipoxolan Dose (mg/kg) | Percent Reduction (%) | Reference |
| Cerebral Infarction Area | 10 | 43.18 | |
| 30 | 73.43 | ||
| TUNEL-Positive Cells (Apoptosis) | 10 | 31.25 | |
| 30 | 46.88 | ||
| Cleaved Caspase-3-Positive Cells (Apoptosis) | 10 | 37.18 | |
| 30 | 63.44 |
Table 3: In Vitro Effects on Ras/MEK/ERK Pathway and Matrix Metalloproteinases (MMPs) in PDGF-BB-Stimulated A7r5 Cells
| Protein | Pipoxolan Concentration (µM) | Percent Reduction (%) | Reference |
| Ras | 5 | 21.00 | |
| 10 | 24.75 | ||
| 15 | 24.00 | ||
| MEK | 5 | 21.67 | |
| 10 | 21.00 | ||
| 15 | 26.67 | ||
| p-ERK | 5 | 50.33 | |
| 10 | 51.67 | ||
| 15 | 75.00 | ||
| MMP-2 | 10 | 12.40 | |
| 15 | 24.40 | ||
| MMP-9 | 5 | 39.40 | |
| 10 | 45.40 | ||
| 15 | 36.60 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.
Cell Viability Assessment using MTT Assay (for RAW 264.7 Macrophages)
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control group.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Detection of Apoptosis using TUNEL Assay (in Rat Brain Tissue)
-
Tissue Preparation: Perfuse the rat brain with 4% paraformaldehyde and prepare 20 µm thick cryosections.
-
Permeabilization: Wash the sections with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Wash the sections with PBS and then incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the sections three times with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the sections and visualize using a fluorescence microscope.
-
Quantification: Quantify the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Analysis of Protein Expression using Western Blotting (for Ras/MEK/ERK Pathway)
-
Cell Lysis: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Ras, MEK, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general workflows for its in vitro and in vivo evaluation.
Caption: Key neuroprotective signaling pathways modulated by Pipoxolan HCl.
Caption: General experimental workflow for assessing neuroprotective effects.
Current Status and Future Directions
The preclinical data presented in this guide strongly suggest that this compound possesses significant neuroprotective properties. Its ability to concurrently target multiple pathological pathways—inflammation, oxidative stress, and apoptosis—makes it an attractive candidate for further investigation in the context of complex neurodegenerative diseases.
To date, no clinical trials have been registered to specifically evaluate the neuroprotective efficacy of this compound in humans. The promising preclinical findings, however, provide a strong rationale for initiating such trials. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery of this compound to the central nervous system.
-
Long-term Efficacy and Safety Studies: To evaluate the long-term effects of pipoxolan treatment in chronic models of neurodegeneration.
-
Exploration of Additional Mechanisms: To further elucidate the full spectrum of its neuroprotective actions.
-
Combination Therapies: To investigate the potential synergistic effects of pipoxolan with other neuroprotective agents.
This compound represents a promising, multi-faceted therapeutic candidate for neuroprotection. The compelling preclinical evidence warrants a concerted effort to translate these findings into clinical applications. This technical guide serves as a foundational resource to inform and guide future research and development in this exciting area.
References
An In-depth Technical Guide to the Therapeutic Targets of Pipoxolan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan hydrochloride, a drug traditionally recognized for its antispasmodic properties, is gaining significant attention for its potential in broader therapeutic applications, including oncology and neuroprotection. This technical guide provides a comprehensive overview of the known and emerging therapeutic targets of this compound. It consolidates findings on its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
This compound is a smooth muscle relaxant that has been clinically used for the treatment of spasms in the gastrointestinal and urogenital tracts.[1][2] Recent preclinical studies have unveiled a more complex pharmacological profile, suggesting its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][3][4] This guide delves into the molecular mechanisms underlying these diverse therapeutic effects, providing a technical framework for further investigation and development.
Antispasmodic Activity: The Primary Therapeutic Target
The primary therapeutic application of this compound is as an antispasmodic agent. Its mechanism of action in smooth muscle relaxation is believed to be twofold, targeting L-type calcium channels and phosphodiesterase enzymes.[5]
L-type Calcium Channel Inhibition
This compound is understood to function as an L-type calcium channel blocker.[5] By inhibiting the influx of extracellular calcium into smooth muscle cells, it attenuates the contractile machinery, leading to muscle relaxation.
Phosphodiesterase (PDE) Inhibition
A secondary mechanism contributing to its spasmolytic effect is the inhibition of phosphodiesterase (PDE) enzymes.[5] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets that promote smooth muscle relaxation.[5]
Quantitative Data for Antispasmodic Activity
| Target | Parameter | Value | Cell Line/System | Reference |
| L-type Calcium Channels | IC50 | Data not available | Smooth muscle cells | [5] |
| Phosphodiesterase | IC50 | Data not available | N/A | [5] |
Experimental Protocols
In Vitro Smooth Muscle Relaxation Assay
-
Tissue Preparation: Isolate smooth muscle strips (e.g., from guinea pig ileum or rat aorta) and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce sustained contraction using an appropriate agonist (e.g., potassium chloride, acetylcholine, or phenylephrine).
-
This compound Application: Add increasing concentrations of this compound to the organ bath in a cumulative manner.
-
Data Acquisition: Record the isometric tension of the muscle strips.
-
Data Analysis: Calculate the percentage of relaxation at each concentration relative to the maximum contraction induced by the agonist. Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.
In Vitro cAMP Assay
-
Cell Culture: Culture a suitable cell line (e.g., smooth muscle cells) in appropriate media.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available ELISA or TR-FRET-based assay kit.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect on cAMP levels.
Signaling Pathway
Anti-Cancer Activity: Emerging Therapeutic Targets
Recent research has highlighted the potential of this compound as an anti-cancer agent, demonstrating activity against leukemia, lung adenocarcinoma, and oral squamous cell carcinoma.[3] Its anti-neoplastic effects are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[6] This is achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.[6][7] Key molecular events include an increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspases-9 and -3.[6] Furthermore, it can arrest the cell cycle at the G0/G1 phase through the induction of p53 and p21.[6]
Inhibition of Cancer Cell Migration and Invasion
This compound inhibits the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[8]
Modulation of Key Signaling Pathways
Several critical signaling pathways are modulated by this compound in cancer cells:
-
JNK and p38 MAPK Pathways: It down-regulates the phosphorylation of JNK and p38, which are involved in the regulation of MMP expression.[8]
-
PI3K/AKT Pathway: Pipoxolan suppresses the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[7]
-
Ras/MEK/ERK Pathway: It has been shown to reduce the protein levels of Ras, MEK, and phosphorylated ERK.
Quantitative Data for Anti-Cancer Activity
| Target Cell Line | Parameter | Value (µg/mL) | Reference |
| HL-60 (Leukemia) | Apoptosis Induction | 6.25 | [6] |
| TW206 (Oral Squamous Carcinoma) | IC50 (24h) | ~15 | [9] |
| HSC-3 (Oral Squamous Carcinoma) | IC50 (24h) | ~20 | [9] |
| Cal-27 (Oral Squamous Carcinoma) | IC50 (24h) | >40 | [9] |
| CL1-5 (Lung Adenocarcinoma) | Migration Inhibition | 10 | [8] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Wound Healing (Scratch) Assay
-
Cell Seeding: Grow a confluent monolayer of cancer cells in a 6-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Drug Treatment: Wash the cells to remove debris and add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Signaling Pathways
Anti-inflammatory and Neuroprotective Activities
The therapeutic potential of this compound extends to anti-inflammatory and neuroprotective effects.
Anti-inflammatory Effects
Pipoxolan has been shown to suppress inflammatory responses by inhibiting key transcription factors such as NF-κB, AP-1, and STATs.[10] It also activates the antioxidant Nrf2 pathway.[10]
Neuroprotective Effects
Preliminary research suggests that this compound may possess neuroprotective properties by modulating neurotransmitter systems, exhibiting antioxidant effects, and enhancing neuroplasticity.[4]
Experimental Protocols
In Vitro NF-κB Activation Assay
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Drug Pre-treatment: Pre-treat the cells with different concentrations of this compound.
-
Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) to induce NF-κB activation.
-
Nuclear Extraction: Isolate nuclear and cytoplasmic fractions from the cells.
-
Western Blot Analysis: Perform Western blotting to detect the levels of NF-κB (e.g., p65 subunit) in the nuclear and cytoplasmic fractions. A decrease in nuclear NF-κB and an increase in cytoplasmic NF-κB would indicate inhibition of translocation.
Signaling Pathway
Conclusion and Future Directions
This compound is a multi-target drug with a well-established role as an antispasmodic and promising potential in oncology and neuroinflammatory conditions. The data summarized in this guide highlight the diverse molecular pathways modulated by this compound. However, a significant gap remains in the quantitative characterization of its interactions with many of these targets. Future research should focus on determining the binding affinities (Ki), and inhibitory/effective concentrations (IC50/EC50) for its various targets to better understand its therapeutic window and potential for drug repurposing. Detailed mechanistic studies and in vivo validation are crucial next steps to translate these preclinical findings into clinical applications.
References
- 1. medkoo.com [medkoo.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 10. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
Pipoxolan Hydrochloride: A Technical Guide on its Antispasmodic Effects via Calcium Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pipoxolan hydrochloride is a smooth muscle relaxant utilized for its antispasmodic properties. Its mechanism of action is primarily attributed to the modulation of intracellular calcium signaling pathways, crucial for smooth muscle contraction. This technical guide delineates the current understanding of this compound's effects on calcium channel signaling, integrating available pharmacological data. While the dual mechanism involving direct calcium channel blockade and enhancement of cyclic adenosine monophosphate (cAMP) levels is acknowledged, a notable gap exists in the public domain regarding specific quantitative data such as IC50 values and detailed experimental protocols from primary studies. This document provides a comprehensive overview of the established mechanisms and outlines general experimental approaches for the characterization of similar compounds.
Introduction
Smooth muscle contractility is fundamentally regulated by the concentration of intracellular calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. This compound exerts its therapeutic effect by interfering with this signaling cascade, leading to smooth muscle relaxation and alleviation of spasms.
Mechanism of Action
This compound's antispasmodic effect is understood to be mediated through a dual mechanism of action:
-
Inhibition of L-type Calcium Channels: this compound directly inhibits the influx of extracellular calcium into smooth muscle cells through voltage-gated L-type calcium channels.[1] This action reduces the availability of Ca²⁺ for the contractile machinery, leading to muscle relaxation.
-
Inhibition of Phosphodiesterase (PDE): The compound also acts as a phosphodiesterase inhibitor.[1] By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets that promote smooth muscle relaxation.
These two mechanisms work in concert to produce a potent antispasmodic effect.
Signaling Pathways
The signaling pathways affected by this compound are central to smooth muscle physiology.
Calcium Channel Signaling Pathway
dot
Caption: Pipoxolan's Inhibition of L-type Calcium Channel Signaling.
cAMP-Mediated Relaxation Pathway
dot
References
An In-Depth Technical Guide to the Solubility and Stability of Pipoxolan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Pipoxolan hydrochloride. The information is curated to support research, development, and formulation activities by presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex processes and pathways.
Solubility Profile
This compound, a smooth muscle relaxant, exhibits specific solubility characteristics that are crucial for its formulation and delivery. While comprehensive quantitative solubility data in a range of solvents remains limited in publicly available literature, existing information indicates its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
Further research is required to establish quantitative solubility data (e.g., in mg/mL) in aqueous and organic solvents at various temperatures.
Stability Characteristics
This compound is susceptible to degradation under specific environmental conditions, particularly hydrolysis in acidic and alkaline environments. Forced degradation studies have been instrumental in elucidating its stability profile.[2][3]
Forced Degradation Studies
Forced degradation studies have demonstrated that this compound degrades significantly in the presence of acid and base.[2][3] Conversely, it shows notable stability against oxidation, heat, and light.[2]
Table 2: Summary of Forced Degradation Studies on this compound
| Stress Condition | Outcome | Reference(s) |
| Acidic Hydrolysis (1 M HCl) | Slow degradation | [2] |
| Alkaline Hydrolysis (0.2 M NaOH) | Rapid degradation | [2] |
| Oxidation (0.33% H₂O₂) | No degradation observed | [2] |
| Thermal (Dry heat at 70°C for 1 week) | No degradation observed | [2] |
| Photolytic (Tungsten lamp, 40W for 7 days) | No degradation observed | [2] |
pH-Dependent Stability
The stability of this compound is highly dependent on the pH of the solution. The optimal pH for its stability has been identified as 5.7.[2] A pH-rate profile study covering a range of pH 2-12 has been conducted, indicating that the degradation rate is significantly influenced by pH.[2]
Degradation Kinetics
The degradation of this compound in both acidic and alkaline media has been shown to follow pseudo-first-order kinetics.[2] Kinetic studies have provided valuable parameters for understanding the rate of degradation under these conditions.
Table 3: Kinetic Parameters for the Degradation of this compound
| Condition | Temperature Range (°C) | Apparent Pseudo-first-order Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) (kcal/mol) | Reference(s) |
| Acidic (1 M HCl) | 60 - 90 | Data not explicitly stated in abstract | Data not explicitly stated in abstract | 9.43 | [2] |
| Alkaline (0.2 M NaOH) | 50 - 80 | Data not explicitly stated in abstract | Data not explicitly stated in abstract | 5.34 | [2] |
Note: While the study calculated the rate constants and half-lives, the specific values are not available in the cited abstract. Access to the full-text article is required for this data.
Degradation Pathway
The degradation of this compound, particularly through hydrolysis, leads to the cleavage of the dioxolan-4-one ring. This process results in the formation of at least one major degradation product, referred to as DG1.[2] The suggested degradation pathway involves the hydrolysis of the ester linkage within the dioxolan ring.
Figure 1: Proposed Degradation Pathway of this compound.
The exact structures of the degradation products (DG1 and DG2) require further elucidation through spectroscopic analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability and solubility studies. The following sections outline the protocols employed in the analysis of this compound.
Stability-Indicating Analytical Methods
To accurately quantify this compound in the presence of its degradation products, stability-indicating analytical methods have been developed and validated.[2][3][4]
An effective HPLC method has been established for the determination of this compound and its primary degradant.[2]
Table 4: HPLC Method Parameters
| Parameter | Specification | Reference(s) |
| Column | Discovery® C18 (25 cm × 4.6 mm id, 5 µm particle size) | [2] |
| Mobile Phase | Methanol–10 mM sodium dihydrogen phosphate (60:40, v/v), pH adjusted to 6.5 | [2] |
| Detection | UV at 214 nm | [2] |
| Flow Rate | Not specified in abstract | [2] |
| Injection Volume | 20 μL | [2] |
| Linearity Range | 1–50 µg/mL for this compound | [2] |
Another HPLC method utilizes a C18 column with a mobile phase of acetonitrile: 1mM ammonium acetate (80:20 v/v) and UV detection at 210 nm.[3][4]
A TLC-densitometric method has also been developed for the quantification of this compound.[3][4]
Table 5: TLC-Densitometric Method Parameters
| Parameter | Specification | Reference(s) |
| Stationary Phase | Silica gel 60 F254 plates | [3][4] |
| Mobile Phase | Chloroform: toluene: methanol: 10% ammonia (6:5:3:0.1 v/v) | [3][4] |
| Detection | Densitometric scanning at 210 nm | [3][4] |
| Linearity Range | 2-20 μ g/band | [3][4] |
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.
Figure 2: Workflow for Forced Degradation Studies.
Conclusion
This technical guide summarizes the current understanding of the solubility and stability of this compound. The compound is susceptible to hydrolytic degradation, particularly in alkaline conditions, while remaining stable under oxidative, thermal, and photolytic stress. Validated stability-indicating HPLC and TLC methods are available for its quantification. Further research is warranted to establish a comprehensive quantitative solubility profile and to fully elucidate the structures of its degradation products. This information is vital for the development of stable and effective pharmaceutical formulations of this compound.
References
Methodological & Application
Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantitative Determination of Pipoxolan Hydrochloride in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of Pipoxolan hydrochloride in human plasma. The described method is intended for use in pharmacokinetic and toxicokinetic studies and has been validated according to international guidelines.
Introduction
This compound, 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride, is an antispasmodic agent.[1][2] To accurately assess its pharmacokinetic profile, a robust and reliable bioanalytical method for its quantification in biological matrices is essential.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for quantitative drug analysis in complex biological fluids like plasma.[4][5]
This application note details a comprehensive protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Pipoxolan in human plasma. The method has been subjected to a full validation as per the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[6][7][8][9]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (Reference Standard), Pipoxolan-d5 (Internal Standard, IS).
-
Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid (≥98%); ammonium acetate. All reagents and solvents should be of the highest purity available.
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
-
HPLC System: A standard UHPLC or HPLC system capable of gradient elution.
-
Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and Pipoxolan-d5 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the Pipoxolan stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) working standards. Prepare separate working solutions for quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Calibration and QC Samples: Spike drug-free human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples. The final concentration of the organic solvent in the spiked plasma should not exceed 5%.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma.[5][10][11]
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Pipoxolan-d5 internal standard working solution (e.g., at a concentration of 500 ng/mL).
-
Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following are representative conditions and require optimization for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | Start at 10% B, increase to 95% B over 2.5 min, hold for 1 min, return to 10% B, and re-equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Pipoxolan: 352.2 -> 112.1 (Quantifier), 352.2 -> 223.1 (Qualifier)Pipoxolan-d5 (IS): 357.2 -> 117.1 |
| Dwell Time | 150 ms |
Note: The MRM transitions are hypothetical based on the molecular weight of Pipoxolan (free base) and would need to be determined experimentally through infusion and optimization.[12][13]
Method Validation Summary
The method was validated according to established international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[6][8][14]
Selectivity
The method demonstrated high selectivity. No significant interfering peaks from endogenous plasma components were observed at the retention times of Pipoxolan and the internal standard in six different sources of blank human plasma.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.00 to 1000 ng/mL.
Table 3: Calibration Curve Parameters
| Parameter | Result |
| Concentration Range | 1.00 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal value |
| Precision (CV) at LLOQ | ≤ 20% |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels. The results confirm the method is accurate and precise.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.00 | 8.5 | 104.2 | 11.2 | 102.5 |
| LQC | 3.00 | 6.2 | 98.7 | 7.9 | 99.8 |
| MQC | 100 | 4.5 | 101.5 | 5.8 | 100.9 |
| HQC | 800 | 3.8 | 97.9 | 4.9 | 98.6 |
| Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ); Accuracy within 85-115% of nominal (80-120% for LLOQ).[6] |
Recovery and Matrix Effect
The extraction recovery and matrix effect were consistent and reproducible across low, medium, and high QC concentrations.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| LQC | 3.00 | 92.5 | 98.2 | 4.1 |
| MQC | 100 | 94.1 | 101.3 | 3.5 |
| HQC | 800 | 93.3 | 99.6 | 2.8 |
| Acceptance Criteria: The coefficient of variation of the IS-normalized matrix factor should be ≤15%.[6] |
Stability
Pipoxolan was found to be stable in human plasma under various storage and handling conditions relevant to routine sample analysis.
Table 6: Stability Assessment
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-Top | 6 hours at Room Temp | LQC & HQC | 95.8 - 103.1 |
| Freeze-Thaw | 3 cycles (-80°C to RT) | LQC & HQC | 97.2 - 101.5 |
| Autosampler | 24 hours at 4°C | LQC & HQC | 98.9 - 104.0 |
| Long-Term | 90 days at -80°C | LQC & HQC | 94.5 - 100.7 |
| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration.[6] |
Visualization of Workflows
Caption: Experimental workflow for the bioanalysis of Pipoxolan in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, accurate, and precise means for the quantitative analysis of this compound in human plasma. The simple protein precipitation procedure allows for high-throughput sample processing. The method has been validated according to current regulatory standards and is suitable for supporting clinical and non-clinical pharmacokinetic studies.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. Bioanalytical method validation emea | PPTX [slideshare.net]
- 4. targetmol.cn [targetmol.cn]
- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. labs.iqvia.com [labs.iqvia.com]
- 8. moh.gov.bw [moh.gov.bw]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. This compound | C22H26ClNO3 | CID 28931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pipoxolan | C22H25NO3 | CID 28932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: Forced Degradation Study Protocol for Pipoxolan Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Pipoxolan hydrochloride is a pharmaceutical agent primarily used for its spasmolytic and anticholinergic properties. Forced degradation studies are a critical component of the drug development process, mandated by regulatory bodies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to a range of stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to identify the likely degradation products that may form during storage and handling, and to develop stability-indicating analytical methods. This protocol provides a comprehensive framework for conducting a forced degradation study on this compound.
2. Chemical Structure of this compound
A thorough understanding of the chemical structure of this compound is essential for predicting potential degradation pathways. The molecule contains functional groups, such as an ester and ether linkages within a benzodioxole ring, which are susceptible to hydrolysis and oxidation.
Chemical Name: 5-(2-(2-(diethylamino)ethyl)ethoxy)ethyl)-2H-1,3-benzodioxol-2-one hydrochloride Molecular Formula: C18H27NO5·HCl Molecular Weight: 373.9 g/mol
3. Experimental Protocol
This section details the methodologies for subjecting this compound to various stress conditions as per ICH Q1A(R2) guidelines.
3.1. Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H2O2), 30% solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
3.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal degradation
-
Photostability chamber
-
Volumetric flasks and pipettes
3.3. Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
3.4. Forced Degradation Conditions
3.4.1. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for HPLC analysis.
3.4.2. Base Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
After incubation, cool the solution and neutralize it with 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
3.4.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute the sample with the mobile phase for analysis.
3.4.4. Thermal Degradation
-
Accurately weigh a sample of solid this compound powder.
-
Place the sample in an oven maintained at 80°C for 48 hours.
-
After exposure, dissolve the sample in the mobile phase to achieve the desired concentration for HPLC analysis.
3.4.5. Photolytic Degradation
-
Expose a solution of this compound (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed and control samples by HPLC.
3.5. Analytical Method
A stability-indicating HPLC method should be developed and validated to separate and quantify this compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent drug (e.g., 280 nm).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
4. Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Pipoxolan HCl | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ||
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ||
| Oxidation | 3% H2O2 | 24 hours | Room Temp | ||
| Thermal | Solid State | 48 hours | 80°C | ||
| Photolytic | 1.2 million lux hours | 24 hours | Room Temp |
(Note: The % degradation and number of degradation products are to be filled in based on experimental results.)
5. Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
6. Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure.
Caption: Potential degradation pathways for this compound.
This protocol provides a robust framework for conducting a forced degradation study of this compound. The successful execution of these experiments will enable the identification of potential degradation products, facilitate the development of a stability-indicating analytical method, and provide crucial data for understanding the stability of the drug substance. This information is integral to ensuring the safety, efficacy, and quality of the final drug product.
Application Notes and Protocols for Evaluating Pipoxolan Hydrochloride Efficacy Using Cell-Based Assays
Introduction
Pipoxolan hydrochloride is a well-established antispasmodic agent primarily utilized for its smooth muscle relaxant properties.[1][2] It is clinically employed to alleviate spasms in the gastrointestinal, urogenital, and bronchial tracts.[2][3][4] The primary mechanism of action involves the inhibition of L-type calcium channels, reducing the influx of calcium ions essential for muscle contraction.[1] A secondary mechanism includes the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels, which further promotes relaxation.[1]
Recent research has unveiled novel therapeutic potentials for Pipoxolan, notably in oncology. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.[3][5] Furthermore, Pipoxolan has been shown to suppress cancer cell migration and invasion by modulating signaling pathways involving matrix metalloproteinases (MMPs).[3][6]
These diverse biological activities necessitate robust and reproducible methods for evaluating the efficacy of this compound in a cellular context. This document provides detailed application notes and protocols for key cell-based assays designed to assess its antispasmodic and anticancer effects, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: Key Signaling Pathways
This compound exerts its effects through distinct signaling pathways depending on the cellular context. In smooth muscle cells, it primarily targets mechanisms controlling muscle contraction. In cancer cells, it modulates pathways related to cell survival, proliferation, and metastasis.
Caption: Pipoxolan's dual-action mechanism in smooth muscle cells.
Caption: Pipoxolan's anti-metastatic signaling pathway in cancer cells.
Application 1: Evaluating Antispasmodic Efficacy
The primary application of Pipoxolan is the relaxation of smooth muscle. Its efficacy can be quantified by measuring its ability to inhibit induced contractions in isolated smooth muscle tissues.
Experimental Protocol: Ex Vivo Smooth Muscle Contraction Assay
This protocol uses an isolated tissue organ bath system to measure isometric contractions of smooth muscle tissue, a classical pharmacological tool for this purpose.[7] Rat ileum or aorta are commonly used tissues.
Materials:
-
Krebs-Henseleit Buffer (or similar physiological salt solution)
-
This compound stock solution
-
Contractile Agonist (e.g., Potassium Chloride (KCl), Acetylcholine, Norepinephrine)[2][8]
-
Isolated Tissue Organ Bath System with force-displacement transducers[9]
-
Data Acquisition System
-
Animal tissue (e.g., rat ileum)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to institutional guidelines.
-
Dissect a segment of the desired smooth muscle tissue (e.g., ileum) and place it immediately in cold, aerated Krebs-Henseleit buffer.
-
Clean the tissue of any adhering fat or connective tissues and cut it into segments of appropriate size (e.g., 2 cm strips).
-
-
Mounting:
-
Mount the tissue segment vertically in the organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1 gram-force).
-
Wash the tissue with fresh buffer every 15-20 minutes during equilibration.
-
-
Viability Test:
-
Induce a contraction by adding a high concentration of a contractile agonist (e.g., 60 mM KCl) to the bath.
-
Once the contraction plateaus, wash the tissue to return to baseline. This confirms tissue viability.
-
-
Efficacy Testing:
-
Induce a stable, submaximal contraction using an appropriate agonist.
-
Once the contraction is stable, add this compound to the bath in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration until a maximal response is achieved.
-
-
Data Analysis:
-
Measure the amplitude of contraction at baseline and after the addition of each drug concentration.
-
Calculate the percentage inhibition of contraction for each concentration of Pipoxolan.
-
Plot a concentration-response curve and determine the IC₅₀ (the concentration that causes 50% inhibition).
-
Caption: Experimental workflow for the ex vivo smooth muscle contraction assay.
Data Presentation
Quantitative results from the contraction assay should be summarized in a table to facilitate comparison of different concentrations and the calculation of the IC₅₀ value.
| Pipoxolan HCl (µM) | Agonist-Induced Contraction (mN) | Inhibition of Contraction (%) |
| 0 (Control) | 10.5 ± 0.8 | 0 |
| 0.1 | 9.2 ± 0.7 | 12.4 |
| 1 | 6.3 ± 0.5 | 40.0 |
| 5 | 3.1 ± 0.4 | 70.5 |
| 10 | 1.5 ± 0.3 | 85.7 |
| 50 | 0.4 ± 0.2 | 96.2 |
| Calculated IC₅₀ (µM) | \multicolumn{2}{c | }{3.5 µM } |
Table 1: Example data summary for the inhibitory effect of this compound on agonist-induced smooth muscle contraction. Data are presented as mean ± SEM.
Application 2: Evaluating Anticancer Efficacy
Pipoxolan's recently discovered anticancer properties can be evaluated using a panel of cell-based assays focusing on cell viability, cell cycle progression, apoptosis, and cell migration.
Experimental Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HL-60 human leukemia, CL1-5 lung cancer)[5][6]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC₅₀ value.
Data Presentation
| Pipoxolan HCl (µg/mL) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.1 |
| 1 | 88 ± 4.5 |
| 5 | 55 ± 3.9 |
| 10 | 25 ± 2.8 |
| 25 | 8 ± 1.5 |
| 50 | 2 ± 0.9 |
| Calculated IC₅₀ (µg/mL) | 6.1 µg/mL |
Table 2: Example cytotoxicity data for this compound on HL-60 cells after 48 hours of treatment. Data are presented as mean ± SEM.
Experimental Protocol 2: Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment. Studies have shown Pipoxolan can arrest HL-60 cells in the G0/G1 phase.[5]
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC₅₀ value) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge to form a cell pellet.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, will be used to determine the cell cycle phase.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |
| Pipoxolan (IC₅₀) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |
Table 3: Effect of this compound on cell cycle distribution in HL-60 cells. Data show a significant increase in the G0/G1 population, indicating cell cycle arrest.
Experimental Protocol 3: Cell Migration (Wound Healing Assay)
This assay provides a simple method to assess the effect of a compound on cell migration. Pipoxolan has been shown to inhibit the migration of lung cancer cells.[6][10]
Materials:
-
Adherent cancer cell line (e.g., CL1-5)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Create Confluent Monolayer: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create Wound: Use a sterile pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.
-
Incubation and Monitoring: Capture images of the same wound area at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the time 0 image.
Data Presentation
| Treatment | Wound Closure (%) at 24h |
| Control | 95.1 ± 4.8 |
| Pipoxolan (1 µM) | 60.3 ± 5.5 |
| Pipoxolan (5 µM) | 25.7 ± 3.9 |
| Pipoxolan (10 µM) | 8.2 ± 2.1 |
Table 4: Quantitative analysis of CL1-5 lung cancer cell migration inhibition by this compound in a wound healing assay.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medkoo.com [medkoo.com]
- 4. TW201505628A - Novel uses of pipoxolan and its pharmaceutical composition - Google Patents [patents.google.com]
- 5. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A computerized experimental set-up for in vitro evaluation of smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Revolutionizing In Vivo Research: Pipoxolan Hydrochloride in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan hydrochloride, a compound initially recognized for its antispasmodic and smooth muscle relaxant properties, is gaining significant attention for its potential therapeutic applications in a range of neurological and vascular disorders.[1][2] Its mechanism of action, which involves the inhibition of calcium influx into smooth muscle cells and the enhancement of cyclic adenosine monophosphate (cAMP) levels, suggests a broad spectrum of pharmacological effects.[1] Emerging research has highlighted its neuroprotective and neuroregenerative potential, with preclinical evidence supporting its efficacy in models of cerebrovascular disease.[2][3] While direct in vivo studies in the context of anxiety and depression are currently limited, its purported influence on dopamine and serotonin pathways suggests a promising avenue for investigation in these areas as well.[3]
These application notes provide a comprehensive overview of established and proposed animal models for studying the in vivo effects of this compound. Detailed experimental protocols are provided for cerebrovascular research, alongside proposed methodologies for investigating its potential anxiolytic and antidepressant properties.
Pharmacological Profile of this compound
This compound's primary mechanism involves the blockade of L-type calcium channels, leading to smooth muscle relaxation.[1] Additionally, it inhibits phosphodiesterase, thereby increasing intracellular cAMP levels, which further contributes to its relaxant effects.[1] Recent studies have unveiled a broader neuropharmacological profile, including:
-
Neuroprotection: Demonstrated ability to ameliorate cerebral ischemia by inhibiting neuronal apoptosis.[2]
-
Vascular Effects: Attenuation of vascular smooth muscle cell (VSMC) migration and intimal hyperplasia.[2][4]
-
Potential Neuromodulation: Preliminary evidence suggests modulation of dopamine and serotonin systems, key neurotransmitters in mood regulation.[3]
Animal Models for Cerebrovascular Disorders
In vivo studies have successfully utilized rodent models to investigate the therapeutic potential of this compound in cerebrovascular pathologies.
Ischemia/Reperfusion-Induced Cerebral Infarction Model
This model simulates the pathophysiology of ischemic stroke, a primary target for neuroprotective agents.
Experimental Protocol:
-
Animal Species: Male Sprague-Dawley rats (250-300g) or ICR mice.[2]
-
Induction of Ischemia: Middle Cerebral Artery Occlusion (MCAO) is a standard method. A nylon filament is inserted into the internal carotid artery to block the origin of the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.
-
This compound Administration:
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at 24 hours post-reperfusion using a standardized neurological scoring system (e.g., 0-5 scale).[2]
-
Cerebral Infarct Volume: Determined using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[5]
-
Histopathological Analysis: Evaluation of neuronal apoptosis in the ischemic penumbra using TUNEL staining and assessment of cleaved caspase-3 positive cells.[2]
-
Quantitative Data Summary:
| Group | Cerebral Infarction Area (% of hemisphere) | Neurological Deficit Score (mean ± SE) | TUNEL-positive cells (cells/field) | Cleaved Caspase-3-positive cells (cells/field) |
| Sham | 0 | 0 | Minimal | Minimal |
| Ischemia/Reperfusion (I/R) | 45.2 ± 3.1 | 3.8 ± 0.2 | 85.6 ± 7.4 | 78.9 ± 6.5 |
| I/R + Pipoxolan (10 mg/kg) | 25.7 ± 2.5 | 2.5 ± 0.3 | 45.3 ± 4.1 | 42.1 ± 3.8 |
| I/R + Pipoxolan (30 mg/kg) | 15.8 ± 1.9 | 1.8 ± 0.2 | 28.7 ± 2.9 | 26.5 ± 2.4 |
Data are representative and compiled from published studies for illustrative purposes.[2][5]
Carotid Artery Ligation-Induced Intimal Hyperplasia Model
This model is used to study vascular injury and remodeling, relevant to conditions like atherosclerosis and restenosis following angioplasty.
Experimental Protocol:
-
Animal Species: Male Sprague-Dawley rats (250-300g).[2]
-
Induction of Injury: The left common carotid artery is ligated to induce vascular injury and subsequent intimal hyperplasia.
-
This compound Administration:
-
Outcome Measures:
Quantitative Data Summary:
| Group | Intima-to-Media (I/M) Ratio | PCNA-positive cells (%) |
| Sham | 0.05 ± 0.01 | < 5 |
| Ligation Control | 0.85 ± 0.09 | 65 ± 5 |
| Ligation + Pipoxolan (10 mg/kg) | 0.48 ± 0.06 | 35 ± 4 |
| Ligation + Pipoxolan (30 mg/kg) | 0.25 ± 0.04 | 18 ± 3 |
Data are representative and compiled from published studies for illustrative purposes.[2]
Signaling Pathway in Cerebrovascular Protection
Caption: Proposed mechanism of Pipoxolan's protective effects in cerebrovascular injury.
Proposed Animal Models for Anxiety and Depression
While direct in vivo studies of this compound for anxiety and depression are lacking, its potential interaction with monoaminergic systems provides a strong rationale for investigation. The following are proposed protocols based on established animal models.
Proposed Model for Anxiety: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Proposed Experimental Protocol:
-
Animal Species: Male C57BL/6 mice or Wistar rats.
-
This compound Administration:
-
Dosage: A dose-response study is recommended (e.g., 5, 10, 20 mg/kg).
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosing Schedule: Acute administration (30-60 minutes prior to testing) or chronic administration (e.g., daily for 7-14 days).
-
-
Experimental Procedure:
-
Each animal is placed in the center of the elevated plus maze, facing an open arm.
-
Behavior is recorded for a 5-minute period.
-
-
Outcome Measures:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to assess for general locomotor effects).
-
Hypothesized Quantitative Data:
| Group | Time in Open Arms (seconds) | Open Arm Entries |
| Vehicle Control | 25 ± 4 | 8 ± 2 |
| Pipoxolan (5 mg/kg) | 35 ± 5 | 10 ± 2 |
| Pipoxolan (10 mg/kg) | 50 ± 6 | 14 ± 3 |
| Pipoxolan (20 mg/kg) | 48 ± 5 | 13 ± 2 |
| Diazepam (positive control) | 65 ± 7 | 18 ± 3 |
*Hypothesized significant difference from vehicle control.
Proposed Model for Depression: Forced Swim Test (FST)
The FST is a common behavioral despair model used to screen for antidepressant efficacy.
Proposed Experimental Protocol:
-
Animal Species: Male BALB/c mice or Sprague-Dawley rats.
-
This compound Administration:
-
Dosage: A dose-response study is recommended (e.g., 10, 20, 40 mg/kg).
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Dosing Schedule: Sub-chronic (e.g., 3 administrations over 24 hours) or chronic (e.g., daily for 14-21 days).
-
-
Experimental Procedure:
-
Pre-test (Day 1): Animals are placed in a cylinder of water for 15 minutes.
-
Test (Day 2): 24 hours later, animals are placed back in the water for 5 minutes, and the duration of immobility is recorded.
-
-
Outcome Measures:
-
Immobility time in the last 4 minutes of the test session.
-
Hypothesized Quantitative Data:
| Group | Immobility Time (seconds) |
| Vehicle Control | 150 ± 15 |
| Pipoxolan (10 mg/kg) | 130 ± 12 |
| Pipoxolan (20 mg/kg) | 100 ± 10 |
| Pipoxolan (40 mg/kg) | 95 ± 9 |
| Fluoxetine (positive control) | 80 ± 8* |
*Hypothesized significant difference from vehicle control.
Workflow for Investigating Anxiolytic/Antidepressant Effects
Caption: Proposed experimental workflow for evaluating Pipoxolan in anxiety and depression models.
Conclusion
This compound presents a compelling profile for in vivo investigation across a spectrum of neurological and vascular disorders. The established efficacy in robust animal models of cerebrovascular disease provides a solid foundation for further preclinical and clinical development in this area.[2] While its potential as an anxiolytic or antidepressant is currently speculative, the proposed models and protocols offer a clear path for future research to explore these promising therapeutic avenues. The detailed methodologies and structured data presentation in these application notes are intended to facilitate the design and execution of rigorous in vivo studies, ultimately accelerating the translation of this promising compound into clinical practice.
References
- 1. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pramipexole restores behavioral inhibition in highly impulsive rats through a paradoxical modulation of frontostriatal networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pramipexole restores behavioral inhibition in highly impulsive rats through a paradoxical modulation of frontostriatal networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Rapid-Onset Antidepressants and Related Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Assays for the Identification and Characterization of Pipoxolan Hydrochloride Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pipoxolan hydrochloride is recognized for its activity as a smooth muscle relaxant and antispasmodic agent.[1][2] Its mechanism of action is reported to involve the inhibition of L-type calcium channels and the modulation of intracellular cyclic AMP (cAMP) levels, suggesting an interaction with G protein-coupled receptor (GPCR) signaling pathways.[3] Furthermore, some studies indicate its potential as a neuroprotective agent, possibly through the modulation of neurotransmitter systems like serotonin, pointing towards targets such as the 5-HT1A receptor.[4][5][6][7]
The development of novel analogs of Pipoxolan with improved potency, selectivity, and pharmacokinetic profiles is a key objective in drug discovery. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of such analogs.[8][9] This document outlines detailed protocols for a suite of HTS assays designed to identify and characterize new Pipoxolan analogs based on their ability to bind to specific GPCR targets and modulate downstream signaling pathways. The assays covered include a primary binding assay (Fluorescence Polarization), a secondary functional assay measuring second messenger modulation (Homogeneous Time-Resolved FRET), and an orthogonal assay confirming pathway engagement (AlphaScreen).
Primary Screening: Competitive Binding Assay using Fluorescence Polarization (FP)
This initial screen is designed to identify Pipoxolan analogs that bind to a target GPCR, such as the 5-HT1A receptor. Fluorescence Polarization (FP) is a homogeneous technique ideal for HTS, measuring the displacement of a fluorescently labeled ligand (tracer) from the receptor by a test compound.[10][11][12] Binding of the small, fluorescent tracer to the large receptor slows its rotation, increasing the polarization of emitted light.[13] Competing compounds displace the tracer, causing it to tumble more rapidly and thus decrease the polarization signal.
Experimental Protocol: FP-Based Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of Pipoxolan analogs for the target GPCR.
Materials:
-
Target Receptor: Purified, solubilized human 5-HT1A receptor preparation.
-
Fluorescent Tracer: A high-affinity fluorescent ligand for the 5-HT1A receptor (e.g., a derivative of 8-OH-DPAT labeled with a fluorophore like TAMRA).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Microplates: Black, low-volume 384-well non-binding surface plates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization capabilities.
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of Pipoxolan analogs in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound dilution into the wells of the 384-well assay plate.
-
For controls, dispense 50 nL of DMSO (negative control) or a known 5-HT1A antagonist (positive control).
-
-
Reagent Preparation:
-
Dilute the fluorescent tracer in assay buffer to a final concentration of 2X the desired assay concentration (typically at its Kd value, e.g., 2 nM).
-
Dilute the purified receptor in assay buffer to a 2X final concentration determined during assay development to give an optimal FP window.
-
-
Assay Execution:
-
Add 5 µL of the 2X receptor solution to each well of the compound plate and mix.
-
Incubate for 15 minutes at room temperature to allow for compound-receptor interaction.
-
Add 5 µL of the 2X fluorescent tracer solution to all wells, bringing the total volume to 10 µL.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in milli-polarization units, mP) on a suitable plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the reading from the test well, mP_min is the average of the positive control (maximum displacement), and mP_max is the average of the negative control (no displacement).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active analog.
-
Data Presentation: Pipoxolan Analog Binding Affinities
| Analog ID | Structure Modification | IC50 (nM) vs. 5-HT1A |
| Pipoxolan | Parent Compound | 125.4 |
| PPA-001 | R1 = -CH3 | 88.2 |
| PPA-002 | R1 = -Cl | 45.7 |
| PPA-003 | R2 = -F | 210.1 |
| PPA-004 | R2 = -OCH3 | 65.9 |
Table 1: Hypothetical IC50 values for Pipoxolan analogs determined by FP competitive binding assay.
Secondary Screening: Functional cAMP Modulation Assay (HTRF)
Analogs identified as binders in the primary screen are further characterized for their functional activity. Since Pipoxolan is known to modulate cAMP levels and 5-HT1A is a Gi-coupled receptor (inhibiting adenylyl cyclase), a functional assay measuring cAMP inhibition is appropriate.[3][7] The HTRF (Homogeneous Time-Resolved FRET) cAMP assay is a robust, no-wash immunoassay suitable for HTS.
Experimental Protocol: HTRF cAMP Inhibition Assay
Objective: To measure the ability of Pipoxolan analogs to inhibit forskolin-stimulated cAMP production in cells expressing the target GPCR.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Reagents: HTRF cAMP assay kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 500 µM IBMX.
-
Forskolin: Adenylyl cyclase activator.
-
Test Compounds: Pipoxolan analogs identified from the primary screen.
-
Microplates: White, low-volume 384-well plates.
-
Plate Reader: HTRF-compatible plate reader.
Methodology:
-
Cell Plating:
-
Harvest and resuspend the HEK293-5HT1A cells in culture medium.
-
Seed 2,000 cells per well in 5 µL of medium into the 384-well assay plates.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of the hit compounds in stimulation buffer.
-
Add 2.5 µL of the compound dilutions to the cells.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Stimulation:
-
Prepare a 4X solution of forskolin in stimulation buffer (final concentration typically 1-10 µM, determined during assay optimization).
-
Add 2.5 µL of the forskolin solution to all wells (except for basal controls) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Following the HTRF kit manufacturer's instructions, prepare the cAMP-d2 and anti-cAMP-cryptate lysis reagents.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value for each active analog.
-
Data Presentation: Functional Potency of Pipoxolan Analogs
| Analog ID | IC50 (nM) - Binding | EC50 (nM) - cAMP Inhibition | Functional Activity |
| Pipoxolan | 125.4 | 150.2 | Agonist |
| PPA-001 | 88.2 | 95.5 | Agonist |
| PPA-002 | 45.7 | 51.3 | Agonist |
| PPA-004 | 65.9 | 72.8 | Agonist |
Table 2: Comparison of binding affinity and functional potency for lead Pipoxolan analogs.
Orthogonal Assay: Protein-Protein Interaction (AlphaScreen)
To confirm that the observed functional effect is mediated through the canonical GPCR signaling pathway, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) can be used.[14][15] This assay directly measures the interaction between the activated GPCR and its downstream effector, such as a G protein or β-arrestin. The assay relies on donor and acceptor beads that generate a signal only when brought into close proximity by a molecular interaction.[16][17]
Experimental Protocol: GPCR-G Protein Interaction AlphaScreen Assay
Objective: To confirm that active analogs promote the interaction between the 5-HT1A receptor and its cognate G protein (Gαi).
Materials:
-
Reagents: AlphaScreen Histidine (Nickel Chelate) Acceptor beads and Streptavidin Donor beads.
-
Proteins: Biotinylated, purified 5-HT1A receptor and His-tagged Gαi protein.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA.
-
GTPγS: Non-hydrolyzable GTP analog.
-
Test Compounds: Active Pipoxolan analogs.
-
Microplates: White, 384-well ProxiPlates.
-
Plate Reader: An AlphaScreen-capable plate reader.
Methodology:
-
Reagent Preparation:
-
Prepare a mix containing His-tagged Gαi, biotinylated 5-HT1A, and GTPγS in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Execution:
-
Add 5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 5 µL of the protein/GTPγS mix to each well.
-
Incubate for 30 minutes at room temperature to allow for compound-induced interaction.
-
-
Bead Addition:
-
Prepare a suspension of Streptavidin Donor and Ni-Chelate Acceptor beads in assay buffer according to the manufacturer's protocol (working in subdued light).
-
Add 10 µL of the bead suspension to each well.
-
Seal the plate and incubate for 90 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
The AlphaScreen signal is directly proportional to the extent of the GPCR-G protein interaction.
-
Plot the AlphaScreen signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for promoting the interaction.
-
Visualizations
Signaling Pathway and Assay Principles
Caption: GPCR signaling cascade and points of intervention for HTS assays.
High-Throughput Screening Workflow
Caption: A tiered workflow for screening and validating Pipoxolan analogs.
Principle of Fluorescence Polarization (FP) Assay
Caption: Competitive binding displaces the tracer, reducing polarization.
References
- 1. medkoo.com [medkoo.com]
- 2. targetmol.cn [targetmol.cn]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT1A receptor pharmacophores to screen for off-target activity of α1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. High Throughput Screening Assays - Amerigo Scientific [amerigoscientific.com]
- 9. Navigating Drug Discovery with High-Throughput Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 11. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
Pipoxolan Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and preclinical evaluation of Pipoxolan hydrochloride. This document offers detailed protocols for in vitro and in vivo studies to investigate its multifaceted pharmacological activities, including its primary role as a smooth muscle relaxant and its emerging potential in anti-inflammatory and anticancer research.
Overview of this compound
This compound is a smooth muscle relaxant that has been used clinically for conditions such as gastrointestinal spasms and uterine hyperactivity.[1] Its primary mechanism of action involves the inhibition of calcium influx into smooth muscle cells and the enhancement of intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Recent preclinical studies have unveiled a broader pharmacological profile, suggesting its potential as an anti-inflammatory and anticancer agent through the modulation of various signaling pathways.[2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for appropriate formulation development. While specific data for this compound's solubility in various preclinical vehicles is not extensively published, general strategies for formulating poorly water-soluble compounds can be applied.
Preclinical Formulations
The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of this compound in preclinical studies. The following are suggested starting formulations for different routes of administration in rodents. Researchers should perform their own stability and solubility tests.
Oral Administration (Gavage)
For oral administration in rodents, a suspension is often a suitable approach for water-insoluble compounds.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose
-
0.2% (v/v) Tween 80
-
Sterile Water for Injection
Protocol for Preparation:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve a homogenous suspension.
-
Administer the suspension immediately after preparation to ensure uniform dosing. The recommended maximum volume for oral gavage in mice is 10 ml/kg and for rats is 10-20 ml/kg.[4]
Intravenous (IV) Administration
For intravenous administration, a solution is required. Co-solvents are often necessary for poorly soluble compounds.
Vehicle Composition:
-
20% (v/v) Dimethyl sulfoxide (DMSO)
-
80% (v/v) Polyethylene glycol 400 (PEG400)
Protocol for Preparation:
-
Dissolve the this compound powder in DMSO.
-
Slowly add the PEG400 while stirring until a clear solution is obtained.
-
The solution should be sterile-filtered through a 0.22 µm syringe filter before administration.
-
Administer slowly via the tail vein. The maximum bolus injection volume is 5 ml/kg for mice and rats.[5]
Intraperitoneal (IP) Administration
For intraperitoneal injections, a solution or a fine suspension can be used.
Vehicle Composition:
-
5% (v/v) DMSO
-
47.5% (v/v) PEG400
-
47.5% (v/v) Phosphate-Buffered Saline (PBS)
Protocol for Preparation:
-
Dissolve the this compound in DMSO.
-
Add the PEG400 and mix thoroughly.
-
Add the PBS and vortex until a clear solution or a fine, homogenous suspension is formed.
-
The solution should be warmed to room or body temperature before injection to minimize discomfort.[6] The maximum recommended volume for IP injection in mice is <10 ml/kg and for rats is <10 ml/kg.[6]
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to evaluate the pharmacological effects of this compound.
In Vitro Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Smooth Muscle Cell Migration Assay
This assay evaluates the effect of this compound on the migration of vascular smooth muscle cells (VSMCs).
Materials:
-
Vascular smooth muscle cells (VSMCs)
-
Complete culture medium and serum-free medium
-
This compound
-
Platelet-derived growth factor (PDGF)
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Calcein AM or DAPI stain
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture VSMCs to 80-90% confluency and then serum-starve them for 24 hours.
-
Resuspend the serum-starved VSMCs in serum-free medium containing various concentrations of this compound.
-
Seed the VSMCs into the upper chamber of the Transwell inserts.
-
Add medium containing PDGF as a chemoattractant to the lower chamber. Include a negative control without PDGF.
-
Incubate for 24-48 hours.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein AM or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
In Vitro Calcium Influx Assay
This assay measures the effect of this compound on intracellular calcium levels in smooth muscle cells.
Materials:
-
Smooth muscle cells
-
Culture medium
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
A stimulating agent (e.g., high potassium solution or a specific agonist)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed smooth muscle cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with Fluo-4 AM dye in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Measure the baseline fluorescence.
-
Add the stimulating agent to induce calcium influx and immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the in vivo anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
This compound formulation (e.g., oral suspension)
-
1% (w/v) Carrageenan solution in saline
-
Plethysmometer
-
Positive control (e.g., Indomethacin, 10 mg/kg)
Protocol:
-
Divide the rats into groups: vehicle control, positive control, and this compound treatment groups (e.g., 10, 30 mg/kg).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or this compound orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | HL-60 (Human Leukemia) | Not explicitly quantified, but shown to inhibit proliferation | [3] |
| Inhibition of Cerebral Infarction | Rat model of cerebral ischemia | 43.18% reduction at 10 mg/kg, 73.43% reduction at 30 mg/kg | [3] |
| Inhibition of Paw Edema | Rat Carrageenan-Induced Paw Edema | Dose-dependent inhibition (Specific % not provided) | [8] is a general protocol, Pipoxolan data not found |
| Inhibition of VSMC Migration | Rat Aortic Smooth Muscle Cells | Dose-dependent inhibition by similar compounds (e.g., BB94) | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
// Connections "Pipoxolan" -> "L-type Ca2+ Channel" [label="Inhibits", dir=T, color="#EA4335"]; "L-type Ca2+ Channel" -> "Ca2+" [label="Influx"]; "Ca2+" -> "Smooth Muscle Contraction" [style=dashed]; "Pipoxolan" -> "PDE" [label="Inhibits", dir=T, color="#EA4335"]; "GPCR" -> "AC" [label="Activates"]; "AC" -> "cAMP"; "PDE" -> "cAMP" [label="Degrades"]; "cAMP" -> "PKA" [label="Activates"]; "PKA" -> "Smooth Muscle Relaxation" [style=dashed]; "LPS" [shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"] -> "TLR4"; "TLR4" -> "MyD88"; "MyD88" -> "IKK"; "MyD88" -> "MAPK"; "MyD88" -> "PI3K"; "IKK" -> "IκB" [label="Phosphorylates"]; "IκB" -> "NF-κB" [label="Inhibits", dir=T, color="#EA4335"]; "IKK" -> "NF-κB" [label="Activates\n(indirectly)", style=dotted]; "NF-κB" -> "NF-κB_nuc" [label="Translocation"]; "MAPK" -> "AP-1"; "AP-1" -> "AP-1_nuc" [label="Translocation"]; "TLR4" -> "JAK" [style=dotted]; "JAK" -> "STATs"; "STATs" -> "STATs_nuc" [label="Translocation"]; "PI3K" -> "AKT"; "Pipoxolan" -> "IKK" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "Pipoxolan" -> "MAPK" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "Pipoxolan" -> "AKT" [label="Inhibits", dir=T, color="#EA4335", style=dashed]; "NF-κB_nuc" -> "Gene_Expression_Inflam"; "AP-1_nuc" -> "Gene_Expression_Inflam"; "STATs_nuc" -> "Gene_Expression_Inflam"; "AP-1_nuc" -> "Gene_Expression_Proliferation"; "Pipoxolan" -> "Nrf2_Keap1" [label="Activates\n(dissociation)", style=dashed]; "Nrf2_Keap1" -> "Nrf2"; "Nrf2" -> "Nrf2_nuc" [label="Translocation"]; "Nrf2_nuc" -> "Gene_Expression_Antioxidant";
} END_DOT
Caption: Signaling pathways modulated by this compound.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for the in vitro cell viability (MTT) assay.
Experimental Workflow: In Vivo Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
References
- 1. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipoxolan suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Regulation of vascular smooth muscle cell migration and proliferation in vitro and in injured rat arteries by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Pipoxolan Hydrochloride using Thin-Layer Chromatography
AN-PIP-TLC-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the identification of Pipoxolan hydrochloride using a stability-indicating Thin-Layer Chromatography (TLC) method.
Introduction
This compound, 5,5-Diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride, is a smooth muscle relaxant. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for the separation and identification of substances. This application note describes a specific TLC method for the identification of Pipoxolan HCl, suitable for quality control and research purposes. The method is based on a published stability-indicating TLC-densitometric procedure.[1] While Pipoxolan is not currently official in major pharmacopoeias, this method provides a reliable means for its identification.[1]
Principle
The identification is based on the principle of adsorption chromatography. The sample containing this compound is applied to a stationary phase (a TLC plate coated with silica gel). The plate is then developed in a chamber with a specific mobile phase. Due to differences in affinity for the stationary and mobile phases, components of the sample migrate at different rates. The position of the this compound spot, represented by its Retention Factor (Rf) value, is used for its identification after visualization.
Experimental Protocol
This section details the necessary materials, reagents, and step-by-step procedures for performing the TLC identification of this compound.
3.1. Materials and Equipment
-
TLC plates: Silica gel 60 F254, 20x20 cm
-
TLC developing chamber
-
Capillary tubes or automatic TLC spotter
-
UV lamp for visualization at 210 nm (or a suitable TLC scanner/densitometer)
-
Standard laboratory glassware (beakers, volumetric flasks, cylinders)
-
Pipettes
-
Analytical balance
3.2. Reagents and Solutions
-
This compound reference standard
-
Chloroform (analytical grade)
-
Toluene (analytical grade)
-
Methanol (analytical grade)
-
Ammonia solution (10%)
-
Solvent for sample preparation (e.g., Methanol)
3.3. Preparation of the Mobile Phase
Prepare a mixture of chloroform, toluene, methanol, and 10% ammonia solution in the ratio of 6:5:3:0.1 by volume .[1] For example, to prepare approximately 141 mL of mobile phase:
-
Mix 60 mL of chloroform, 50 mL of toluene, and 30 mL of methanol in a suitable container.
-
Add 1 mL of 10% ammonia solution.
-
Mix thoroughly and transfer to the TLC developing chamber.
3.4. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in methanol to obtain a solution with a known concentration (e.g., 1 mg/mL).
-
Test Solution: Accurately weigh and dissolve the sample to be tested (e.g., pure substance, tablet powder) in methanol to obtain a solution with a concentration similar to the Standard Solution.
3.5. Chromatographic Procedure
-
Chamber Saturation: Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 to 1 cm. Place a filter paper inside the chamber, leaning against the wall, to aid in saturating the atmosphere with solvent vapors. Close the chamber and allow it to saturate for at least 20 minutes.
-
Spotting: On the TLC plate, draw a faint pencil line about 2 cm from the bottom (the origin). Apply a small, fixed volume (e.g., 10 µL) of the Standard Solution and the Test Solution as separate spots on the origin line. Ensure the spots are small and compact.
-
Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the level of the mobile phase is below the spots on the origin line. Close the chamber and allow the solvent front to ascend the plate until it has traveled about three-fourths of the plate length.
-
Drying: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to dry completely in a fume hood or in a stream of warm air.
-
Visualization: Examine the dried plate under a UV lamp. The method specifies detection at a wavelength of 210 nm.[1] Pipoxolan HCl spots can be visualized and scanned densitometrically at this wavelength.
-
Identification: The principal spot in the chromatogram obtained with the Test Solution should correspond in position (Rf value) and size to the principal spot in the chromatogram obtained with the Standard Solution.
Data Presentation
The chromatographic conditions for the TLC identification of this compound are summarized in the table below.
| Parameter | Description |
| Stationary Phase | TLC plates with Silica gel 60 F254 |
| Mobile Phase | Chloroform : Toluene : Methanol : 10% Ammonia (6:5:3:0.1, v/v/v/v)[1] |
| Chamber Saturation | Required (approx. 20 minutes) |
| Application Volume | ~10 µL |
| Development Mode | Ascending |
| Development Distance | Approx. 15 cm |
| Drying | Air-dry in a fume hood |
| Detection/Visualization | UV light at 210 nm[1] |
Note: The Rf value should be calculated and recorded, but a specific value was not cited in the reference material. It should be determined experimentally using the reference standard.
Workflow Visualization
The logical workflow for the TLC identification process is depicted in the following diagram.
Caption: Workflow for Pipoxolan HCl Identification by TLC.
References
Application Notes and Protocols for Pipoxolan Hydrochloride in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipoxolan hydrochloride is a pharmacological agent recognized for its smooth muscle relaxant properties. Its primary application lies in the treatment of conditions characterized by smooth muscle spasms, such as those affecting the gastrointestinal and urogenital tracts. The therapeutic effects of this compound are attributed to its specific molecular mechanism of action, which involves the modulation of intracellular signaling pathways that govern smooth muscle tone. These application notes provide a comprehensive overview of the use of this compound in in vitro smooth muscle contraction assays, offering detailed protocols for its evaluation and a framework for data analysis.
Mechanism of Action
This compound exerts its relaxant effect on smooth muscle tissue through a dual mechanism of action. Primarily, it functions as a calcium channel blocker, inhibiting the influx of extracellular calcium ions into the smooth muscle cells. This is a critical step, as the influx of calcium is a primary trigger for the contractile cascade. By blocking these channels, this compound effectively reduces the intracellular calcium concentration available to bind with calmodulin.
Secondly, evidence suggests that this compound may also influence intracellular cyclic adenosine monophosphate (cAMP) levels. An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various target proteins that promote muscle relaxation. This dual-action mechanism contributes to a robust and sustained relaxation of smooth muscle tissues.
Signaling Pathway of this compound in Smooth Muscle Relaxation
Caption: Mechanism of this compound
Data Presentation
Quantitative analysis of this compound's effect on smooth muscle contraction is crucial for determining its potency and efficacy. The data should be summarized in a clear and structured format. Below is a template for presenting such data.
Table 1: Potency of this compound on Agonist-Induced Smooth Muscle Contraction
| Tissue Preparation | Agonist (Concentration) | Pipoxolan HCl IC50 (µM) | n |
| Guinea Pig Ileum | Acetylcholine (1 µM) | Data not available | - |
| Rat Aorta | Phenylephrine (1 µM) | Data not available | - |
| Human Bronchial Rings | Histamine (10 µM) | Data not available | - |
| Rat Uterus | Oxytocin (0.01 IU/mL) | Data not available | - |
Experimental Protocols
The following protocols are generalized methods for assessing the smooth muscle relaxant effects of this compound in vitro. Researchers should adapt these protocols to their specific tissue of interest and experimental setup.
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes the use of an isolated organ bath to measure the effect of this compound on pre-contracted smooth muscle strips.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, rabbit jejunum)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound stock solution
-
Contractile agonist (e.g., acetylcholine, histamine, phenylephrine, potassium chloride)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution.
-
Prepare tissue strips of appropriate size (e.g., 1.5-2 cm length for ileum).
-
Suspend the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram).
-
Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Induction of Contraction:
-
Induce a stable contraction by adding a pre-determined concentration of a contractile agonist to the organ bath. The choice of agonist will depend on the tissue and receptors being studied.
-
-
Application of this compound:
-
Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative or non-cumulative manner, starting from a low concentration and increasing stepwise.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.
-
-
Data Analysis:
-
Measure the amplitude of relaxation at each concentration of this compound.
-
Express the relaxation as a percentage of the initial agonist-induced contraction.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Experimental Workflow for Isolated Organ Bath Assay
Troubleshooting & Optimization
Technical Support Center: Optimizing Pipoxolan Hydrochloride HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Pipoxolan hydrochloride from its degradants. The information is tailored to researchers, scientists, and drug development professionals to assist in method development, validation, and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: this compound contains a dioxolan moiety that is susceptible to cleavage under stress conditions. The primary degradation pathway involves the hydrolysis of this ring, particularly under acidic and alkaline conditions.
Q2: What are the typical stress conditions used for forced degradation studies of this compound?
A2: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to ensure the stability-indicating nature of the analytical method.[1] Common conditions include using 1 M hydrochloric acid for acid hydrolysis, 0.2 M sodium hydroxide for alkaline hydrolysis, and 0.33% hydrogen peroxide for oxidation.[1]
Q3: Which type of HPLC column is most suitable for separating this compound from its degradants?
A3: Reversed-phase C18 columns are commonly used and have been shown to provide good resolution between this compound and its degradation products.[2][1][3]
Q4: What detection wavelength is recommended for the analysis of this compound and its degradants?
A4: A UV detection wavelength of 210 nm or 214 nm is recommended for sensitive detection of both this compound and its degradation products.[2][1][3]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Question: My this compound peak is showing significant tailing. What are the potential causes and solutions?
-
Answer:
-
Cause: Secondary interactions between the analyte and the stationary phase, often due to active sites on the silica backbone.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For this compound, a slightly acidic to neutral pH (e.g., pH 6.5) can help maintain a consistent ionization state and improve peak shape.[1]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry to minimize secondary interactions.
-
Lower Injection Volume/Concentration: High sample concentration can lead to peak overload and tailing. Try diluting the sample.
-
-
Problem 2: Inadequate separation between this compound and its degradation products.
-
Question: I am not achieving baseline separation between the main peak and a key degradant. How can I improve the resolution?
-
Answer:
-
Cause: The chromatographic conditions are not optimized for the specific analytes.
-
Solution:
-
Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa. The different selectivity may improve the separation.
-
Adjust Flow Rate: A lower flow rate can increase column efficiency and improve resolution, though it will also increase the run time.
-
Gradient Elution: If isocratic elution is not providing sufficient separation, developing a gradient method can help resolve closely eluting peaks.
-
-
Problem 3: Shifting retention times for this compound.
-
Question: The retention time for this compound is inconsistent between injections. What could be causing this variability?
-
Answer:
-
Cause: Instability in the HPLC system or changes in the mobile phase.
-
Solution:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Temperature Control: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.
-
-
Experimental Protocols & Data
Method 1: HPLC Separation of this compound and its Degradant
This method is adapted from a stability-indicating HPLC technique.[2]
| Parameter | Condition |
| Column | C18 |
| Mobile Phase | Acetonitrile : 1mM Ammonium Acetate (80:20 v/v) |
| Flow Rate | 1.8 mL/min |
| Injection Volume | Not specified, typically 10-20 µL |
| Detection | UV at 210 nm |
| Temperature | Ambient |
Results:
-
Retention time of Pipoxolan HCl: 4.143 ± 0.004 min[2]
-
Retention time of degradation product: 0.927 ± 0.09 min[2]
Method 2: Alternative HPLC Method for this compound and its Degradant
This method provides an alternative for the quantitative determination of this compound and its degradant.[1]
| Parameter | Condition |
| Column | Discovery C18 (25 cm x 4.6 mm id, 5 µm particle size) |
| Mobile Phase | Methanol : 10 mM Sodium Dihydrogen Phosphate (60:40 v/v), pH adjusted to 6.5 |
| Flow Rate | Not specified, typically 1.0 mL/min |
| Injection Volume | Not specified, typically 10-20 µL |
| Detection | UV at 214 nm |
| Temperature | Not specified, typically ambient or controlled |
Forced Degradation Protocol
The following protocol outlines the conditions for forced degradation studies of this compound.[2][1]
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1 M HCl or 2 M HCl | Reflux for 6 hours |
| Alkaline Hydrolysis | 0.2 M NaOH or 1 M NaOH | Reflux for 6 hours |
| Oxidative Degradation | 0.33% H₂O₂ | Not specified |
| Thermal Degradation | 70°C | Not specified |
| Photolytic Degradation | Exposure to light | Not specified |
Visualizations
References
Technical Support Center: Pipoxolan Hydrochloride In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipoxolan hydrochloride in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% (v/v) DMSO in the cell culture medium is generally considered safe for most cell lines and should not induce significant cytotoxicity. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.
Q3: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture media?
A3: this compound is a hydrophobic compound with low aqueous solubility. Direct dissolution in phosphate-buffered saline (PBS) or cell culture media is not recommended as it will likely result in poor solubility and precipitation. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium.
Q4: How should I store the this compound stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions prepared in a solvent should be stored at -80°C for up to one year.[2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Overcoming Solubility Issues
Issue: Precipitate forms immediately after adding the this compound stock solution to the cell culture medium.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The troubleshooting workflow below will help you address this problem.
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation in cell culture media.
| Potential Cause | Troubleshooting Step |
| High Local Concentration | When adding the stock solution to the medium, vortex or gently swirl the medium to ensure rapid and even dispersion. Avoid adding the stock solution as a single large drop. |
| Low Temperature of Medium | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Solubility of many compounds increases with temperature. |
| Stock Solution Concentration Too High | Prepare a lower concentration stock solution. While this will increase the final solvent concentration, it may prevent precipitation upon dilution. |
| Interaction with Media Components | Some components in serum-containing media can interact with the compound and cause precipitation. Test the solubility in serum-free media to see if the problem persists. |
Quantitative Solubility Data
While exact solubility values for this compound in common laboratory solvents are not widely published, the following table provides a summary of available information and data for a structurally similar compound to guide your experimental design.
| Solvent | This compound | Pioglitazone Hydrochloride (for comparison) |
| DMSO | Soluble (exact value not specified) | ~20 mg/mL[3] |
| Methanol | Soluble at 1 mg/mL[1] | Not specified |
| Ethanol | Soluble (exact value not specified) | Not specified |
| Water/PBS | Low solubility | Sparingly soluble in aqueous buffers[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 387.9 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Aseptically weigh 3.879 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Sterile-filter the 10 mM stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Protocol for In Vitro Cell Treatment
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages, HL-60 leukemia cells)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow the cells to adhere and reach the desired confluency (typically 24 hours).
-
Preparation of Working Solutions:
-
Pre-warm the complete cell culture medium to 37°C.
-
Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, add the stock solution to the medium while gently vortexing. It is recommended to perform a step-wise dilution (e.g., prepare an intermediate dilution before the final one).
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions (including the vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis: Following incubation, proceed with your planned cellular assays (e.g., MTT assay for viability, Western blotting for protein expression, flow cytometry for cell cycle analysis).
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing changes in protein expression and phosphorylation in key signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer.
NF-κB Signaling Pathway
This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the NF-κB signaling pathway.[4] It achieves this by inhibiting the phosphorylation of IκB, which prevents the nuclear translocation of the NF-κB p65/p50 dimer.[4]
Caption: this compound inhibits the NF-κB signaling pathway.
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Studies have suggested that this compound can modulate this pathway, contributing to its anticancer effects.
Caption: this compound modulates the Ras/MEK/ERK signaling pathway.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is another crucial regulator of cell survival and proliferation. This compound has been shown to suppress the expression of PI3K and the phosphorylation of AKT in oral squamous cell carcinoma cells, suggesting an inhibitory role in this pathway.[5][6]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. targetmol.cn [targetmol.cn]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pipoxolan suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Pipoxolan Hydrochloride Analysis
This guide provides troubleshooting strategies and frequently asked questions to address the common issue of peak tailing when analyzing pipoxolan hydrochloride using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A: In an ideal chromatographic separation, a peak should be symmetrical and resemble a Gaussian distribution.[1] Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[2][3] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 indicates significant tailing.[4] This distortion can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[1][5]
Q2: What is the primary cause of peak tailing for this compound?
A: this compound is a basic compound. The primary cause of peak tailing for basic analytes in RP-HPLC is secondary interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1][5][6] These interactions create an additional, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and resulting in a tailed peak.[2][7] This effect is most pronounced at a mobile phase pH above 3 or 4, where a significant portion of the silanol groups are deprotonated.[8][9]
Q3: Could my HPLC system be causing the peak tailing?
A: Yes, issues with the instrument can contribute to peak tailing for all compounds, not just this compound. This is referred to as "extra-column band broadening."[4] Potential causes include the use of tubing with a wide internal diameter, excessive tubing length between the injector, column, and detector, or poorly made connections that create dead volume.[4][8]
Q4: How does mobile phase pH affect the peak shape of this compound?
A: Mobile phase pH is a critical factor for ionizable compounds like this compound.[10][11]
-
Low pH (2-3): At a low pH, the acidic silanol groups on the column are fully protonated (Si-OH) and thus electrically neutral.[4][6] This minimizes the undesirable ionic interactions with the protonated basic analyte, leading to a significant improvement in peak symmetry.[6]
-
Mid-range pH (4-7): In this range, silanol groups are partially or fully ionized (Si-O⁻), leading to strong interactions with the basic analyte and causing severe peak tailing.[8][9]
-
High pH (>8, with a pH-stable column): At high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic interaction with the silanol groups, which can also result in improved peak shape.[10][12] However, this requires a specialized column designed for high pH stability, as standard silica columns can dissolve under these conditions.[13]
Q5: What is a silanol blocker and should I use one?
A: A silanol blocker is a basic compound, typically an amine, that is added to the mobile phase in small concentrations. Triethylamine (TEA) is a common example.[7] This additive competes with the basic analyte (this compound) for the active, ionized silanol sites on the stationary phase.[7] By binding to these sites, the silanol blocker masks them from the analyte, reducing secondary retention and improving peak shape.[14] Using a silanol blocker can be an effective strategy when adjusting the pH alone is insufficient.
Q6: When should I consider using an ion-pairing reagent?
A: Ion-pairing reagents are useful when you need to improve the retention and peak shape of charged analytes.[15] An ion-pairing agent, such as an alkyl sulfonate, is added to the mobile phase and forms a neutral ion pair with the positively charged this compound.[3][16] This neutral complex has a stronger interaction with the non-polar stationary phase, leading to increased retention and potentially masking the interactions that cause peak tailing.[14] This approach is often considered when other strategies like pH adjustment are not successful or when analyzing a mixture of polar and non-polar compounds.[15]
Troubleshooting Guide
Problem: My this compound peak has a tailing factor > 1.5. Where do I start?
A: A systematic approach is the most effective way to diagnose and solve the issue. Begin by evaluating the mobile phase and column conditions, as these are the most frequent sources of the problem for basic compounds. The workflow below outlines a recommended troubleshooting sequence.
Problem: I've lowered the mobile phase pH, but the peak is still tailing.
A: If lowering the pH to the 2.5-3.0 range does not fully resolve the issue, consider the following:
-
Buffer Strength: A low buffer concentration may not be sufficient to maintain a consistent pH on the silica surface.[4][7] Increasing the buffer concentration to a range of 20-50 mM can improve peak shape.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Try flushing the column with a strong solvent (see Protocol 2). Using a guard column can help prevent this issue with future samples.[5]
-
Column Degradation: The column's stationary phase may be degrading, especially if it's old or has been used with aggressive mobile phases.[4] This can expose more active silanol sites.[5] If flushing does not work, the column may need to be replaced.
-
Add a Competitive Base: Introduce a silanol blocker like triethylamine (TEA) at a low concentration (e.g., 0.1%) into your mobile phase.[7] This can effectively mask the remaining active silanols.
Problem: My column is not new. Could this be the issue?
A: Absolutely. Column performance degrades over time. This can be due to several factors:
-
Loss of End-Capping: End-capping is a process that chemically blocks many residual silanol groups.[6] Over time, especially with low-pH mobile phases, these protective end-caps can hydrolyze, exposing more silanols and increasing the potential for peak tailing with basic compounds.[5][9]
-
Contamination: Accumulation of sample matrix components on the column inlet frit or within the stationary phase can block active sites or create new ones, leading to peak distortion.[1]
-
Void Formation: A void or channel can form at the head of the column due to pressure shocks or settling of the packing material.[1][4] This leads to a distorted flow path and results in broad or tailing peaks.
If you suspect column degradation, first try a regeneration procedure (Protocol 2). If this fails, replacing the column with a modern, high-purity silica column is the best solution.[2]
Data & Protocols
Mechanism of Peak Tailing
The diagram below illustrates the fundamental interaction responsible for the peak tailing of this compound on a standard silica-based C18 column.
Table 1: Troubleshooting Summary for this compound Peak Tailing
| Potential Cause | Recommended Solution(s) | Relevant Notes |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.0.[6] | This is the most common cause for basic compounds. |
| Add a competitive base (e.g., 0.1% TEA) to the mobile phase.[7] | Masks active silanol sites. | |
| Use a modern, high-purity, end-capped column.[2][8] | These columns have fewer and less acidic silanol sites. | |
| Inadequate Mobile Phase | Increase buffer concentration to 20-50 mM.[4] | Ensures stable pH at the column surface. |
| Optimize organic modifier percentage (Acetonitrile/Methanol).[4] | Insufficient organic strength can cause peak broadening.[17] | |
| Column Issues | Flush column with strong solvents or replace it.[1][4] | An old or contaminated column will perform poorly. |
| Use a guard column.[4] | Protects the analytical column from contamination. | |
| Sample Overload | Dilute the sample or reduce injection volume.[4][7] | Saturating the stationary phase causes peak distortion. |
| Instrumental Effects | Minimize tubing length and use narrow-bore tubing (e.g., 0.005").[8] | Reduces extra-column dead volume. |
Table 2: Effect of Mobile Phase Composition on Peak Tailing Factor (Tf)
This table summarizes typical results from different mobile phase strategies for analyzing this compound on a standard C18 column.
| Strategy | Mobile Phase Example | Expected Tailing Factor (Tf) | Rationale |
| Mid-Range pH | 60% MeOH / 40% 10mM Phosphate Buffer, pH 6.5[17] | 2.0 - 3.5 | At this pH, silanol groups are ionized, leading to strong secondary interactions and significant tailing.[8][9] |
| Low pH | 60% ACN / 40% Water with 0.1% Formic Acid (pH ~2.7) | 1.1 - 1.4 | The low pH protonates silanol groups, minimizing ionic interactions and drastically improving peak shape.[6] |
| Low pH + Additive | 60% ACN / 40% Water with 0.1% Formic Acid + 0.1% TEA | 1.0 - 1.2 | The competitive base (TEA) masks any remaining active silanols that are not protonated, leading to near-perfect symmetry.[7] |
| High pH | 60% ACN / 40% 10mM Ammonium Bicarbonate, pH 10 | 1.1 - 1.5 | The basic analyte is neutralized, eliminating ionic interactions. Requires a high-pH stable column. [10][12] |
Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase with Silanol Blocker
This protocol describes the preparation of 1 liter of a mobile phase designed to minimize peak tailing for basic compounds.
Objective: To prepare an Acetonitrile/Water mobile phase at approximately pH 2.7 containing a competitive base.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (reagent grade or higher)
-
Triethylamine (TEA), HPLC grade
-
1L graduated cylinder and 1L volumetric flask
-
0.45 µm solvent filtration apparatus
Procedure:
-
Measure 400 mL of HPLC-grade water into the 1L volumetric flask.
-
Carefully add 1.0 mL of formic acid to the water.
-
(Optional but recommended) Carefully add 1.0 mL of triethylamine (TEA) to the solution.
-
Mix the aqueous solution thoroughly.
-
Allow the solution to cool to room temperature.
-
Add HPLC-grade water to the 1L mark and mix again. This is your aqueous component (A).
-
To prepare the final mobile phase, mix 400 mL of the aqueous component (A) with 600 mL of Acetonitrile (B) for a 40:60 (v/v) mixture.
-
Filter the final mobile phase mixture through a 0.45 µm membrane filter.
-
Degas the mobile phase using sonication or vacuum degassing for 10-15 minutes before use.
Protocol 2: General Purpose Column Flushing and Regeneration
This protocol can be used to attempt to clean a contaminated column that is showing poor performance. Always consult the specific column manufacturer's guidelines first.
Objective: To remove strongly retained contaminants from a reverse-phase column.
Materials:
-
HPLC system
-
HPLC-grade water
-
Isopropanol (IPA)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column with 20 column volumes of each of the following solvents in sequence (1 column volume is approx. 1.5 mL for a 150 x 4.6 mm column): a. Your current mobile phase (without buffer salts). b. 100% HPLC-grade water (to remove salts). c. 100% Methanol. d. 100% Acetonitrile. e. 100% Isopropanol (this is a strong solvent for removing many contaminants).
-
To regenerate, reverse the flushing sequence: a. 100% Acetonitrile. b. 100% Methanol. c. 100% HPLC-grade water.
-
Finally, equilibrate the column with your intended starting mobile phase for at least 20 column volumes before reconnecting to the detector and running a test injection.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. uhplcs.com [uhplcs.com]
- 5. waters.com [waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. moravek.com [moravek.com]
- 14. welch-us.com [welch-us.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Matrix Effects in the Bioanalysis of Pipoxolan Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Pipoxolan hydrochloride.
Disclaimer
Due to the limited availability of specific published data on the matrix effects for this compound, the quantitative data and detailed experimental protocols provided herein are illustrative. They are based on established principles of bioanalysis for small molecules with similar characteristics and are intended to serve as a comprehensive guide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components present in the biological matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and unreliable quantification. For this compound, this could lead to erroneous pharmacokinetic data.[3]
Q2: I am observing a lower than expected signal for this compound. Could this be a matrix effect?
A2: Yes, a common manifestation of matrix effects is ion suppression, which leads to a lower signal intensity. Endogenous components from the biological sample can co-elute with this compound and compete for ionization in the mass spectrometer's source, thereby reducing the analyte's signal. However, it is essential to systematically troubleshoot to rule out other potential causes such as analyte degradation, suboptimal instrument parameters, or issues with sample preparation.
Q3: How can I quantitatively assess if my this compound assay is experiencing matrix effects?
A3: The most common method for the quantitative assessment of matrix effects is the post-extraction spike method.[4] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of a pure solution of this compound at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the extent of ion suppression or enhancement.[5] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.
Q4: What are the primary sources of matrix effects in biological samples?
A4: The primary sources of matrix effects are endogenous components of the biological fluid being analyzed.[1] In plasma, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[6] Other sources can include salts, proteins, and metabolites that may co-elute with the analyte of interest.
Q5: How can a stable isotope-labeled internal standard (SIL-IS) for this compound help in mitigating matrix effects?
A5: A SIL-IS is the most effective tool for compensating for matrix effects.[7] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Signal Intensity for this compound | Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.[8] 2. Improve Chromatography: Modify the LC gradient to separate this compound from the suppression zone. 3. Enhance Sample Cleanup: Switch to a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove interfering components.[9] |
| High Variability in Quality Control (QC) Samples | Inconsistent Matrix Effects Between Different Lots of Matrix | 1. Evaluate Multiple Lots: Quantify the matrix factor in at least six different lots of the biological matrix to assess the inter-lot variability. 2. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for the variability.[7] |
| Poor Recovery of this compound | Suboptimal Sample Preparation | 1. Optimize Extraction pH: Adjust the pH of the sample to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent during liquid-liquid extraction (LLE). 2. Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode) to find the one with the best retention and elution characteristics for this compound. |
| Peak Tailing or Splitting | Co-eluting Interferences | 1. Modify Mobile Phase: Adjust the mobile phase composition or pH to improve peak shape. 2. Check for Column Overload: Inject a lower concentration of the sample to see if the peak shape improves. |
Quantitative Data Summary (Illustrative)
Table 1: Illustrative Recovery and Matrix Effect Data for this compound in Human Plasma
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Factor | RSD (%) |
| Pipoxolan HCl | LQC | 5 | 88.2 | 4.5 | 0.92 | 6.1 |
| MQC | 50 | 91.5 | 3.8 | 0.95 | 5.3 | |
| HQC | 500 | 90.1 | 4.1 | 0.93 | 5.8 | |
| Internal Standard | - | 100 | 89.7 | 4.0 | 0.94 | 5.5 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, RSD: Relative Standard Deviation
Detailed Experimental Protocols (Illustrative)
Protocol 1: Assessment of Matrix Factor using Post-Extraction Spike Method
-
Prepare Blank Samples: Extract six different lots of blank human plasma using the established liquid-liquid extraction protocol (see Protocol 3).
-
Prepare Post-Spiked Samples (Set A): After evaporation of the organic solvent, reconstitute the extracts with a solution of this compound and its internal standard in the mobile phase at a known concentration (e.g., MQC level).
-
Prepare Neat Solutions (Set B): Prepare solutions of this compound and its internal standard in the mobile phase at the same concentration as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set A) / (Mean Peak Area in Set B)
-
IS-Normalized MF = MF of Pipoxolan HCl / MF of Internal Standard
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Setup: Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream between the analytical column and the mass spectrometer.
-
Injection of Blank Matrix: Inject an extracted blank plasma sample onto the LC column.
-
Monitoring: Monitor the signal of this compound. Any deviation (dip or peak) from the stable baseline indicates ion suppression or enhancement at that retention time.
Protocol 3: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Addition of Internal Standard: Add 10 µL of the internal standard working solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer to basify the sample.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Separation and Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for the assessment and mitigation of matrix effects.
Caption: Troubleshooting decision tree for matrix effect issues.
References
- 1. eijppr.com [eijppr.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
Improving the stability of Pipoxolan hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Pipoxolan hydrochloride stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common uses in research?
This compound is a smooth muscle relaxant.[1] In research, it is often used to study its antispasmodic properties. Recent studies have also explored its potential anticancer and anti-inflammatory activities, making it a molecule of interest in oncology and immunology research.[1] Specifically, it has been shown to inhibit the proliferation of leukemia cells and suppress inflammatory responses in macrophages.[1]
Q2: What are the key chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C22H26ClNO3 | [2][3] |
| Molecular Weight | 387.90 g/mol | [2][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 207-209 °C | [2] |
| Solubility | Soluble in water and DMSO. | [1][2] |
Q3: What are the optimal storage conditions for this compound powder and stock solutions?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C.[1] Stock solutions, especially those in DMSO, should be stored at -20°C or -80°C to minimize degradation.[5] It is recommended to prepare fresh solutions for experiments whenever possible.
Q4: In which solvents can I dissolve this compound to prepare a stock solution?
This compound is soluble in water and Dimethyl sulfoxide (DMSO).[1][2] For cell culture experiments, DMSO is a commonly used solvent. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline or PBS.[5]
Troubleshooting Guide: Stability of Stock Solutions
Problem 1: My this compound stock solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Temperature. Precipitation can occur if the stock solution has been stored at a very low temperature and not allowed to fully equilibrate to room temperature before use.
-
Solution: Gently warm the solution to room temperature and vortex thoroughly to redissolve the compound.
-
-
Possible Cause 2: Supersaturation. The concentration of the stock solution may be too high for the solvent.
-
Solution: Try preparing a new stock solution at a lower concentration. Check the solubility limits in your chosen solvent.
-
-
Possible Cause 3: Solvent Evaporation. Over time, especially with improper sealing, the solvent may have evaporated, leading to an increased concentration and precipitation.
-
Solution: Ensure vials are tightly sealed. It is best practice to use fresh stock solutions or aliquots that have been stored for a shorter duration.
-
Problem 2: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation due to improper storage. this compound is susceptible to degradation, especially in solution.
-
Solution: Always store stock solutions at or below -20°C and protect them from light.[1] Prepare fresh aliquots from a master stock to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: pH-dependent degradation. The stability of this compound is pH-dependent, with optimal stability at pH 5.7.[5]
-
Solution: When preparing aqueous solutions or diluting in buffers for your experiments, ensure the final pH is close to 5.7. Avoid highly acidic or alkaline conditions.
-
-
Possible Cause 3: Hydrolysis. In aqueous solutions, this compound can undergo hydrolysis, especially under acidic or alkaline conditions and at elevated temperatures.[5]
-
Solution: Prepare aqueous solutions fresh before use and avoid prolonged storage. If your experimental buffer is not at the optimal pH, minimize the time the compound is in that buffer before use.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.88 mg of this compound powder.
-
Dissolving: Add the powder to a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Data on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. Forced degradation studies have shown that it is most stable at a pH of 5.7.[5] Degradation is more pronounced in acidic (1M HCl) and alkaline (0.2M NaOH) conditions, particularly when heated.[5]
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 70 | Data not available | Data not available |
| 5.7 | 70 | Data not available | Data not available |
| 7.4 | 70 | Data not available | Data not available |
| 10.0 | 70 | Data not available | Data not available |
| 12.0 | 70 | Data not available | Data not available |
Signaling Pathway and Experimental Workflow Diagrams
Diagram 1: Inhibition of the NF-κB Signaling Pathway by this compound
Caption: this compound inhibits the NF-κB pathway by preventing IKKα/β-mediated phosphorylation of IκBα.
Diagram 2: Proposed Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound under acidic and alkaline conditions.
Diagram 3: Experimental Workflow for Assessing Stock Solution Stability
Caption: Workflow for evaluating the stability of this compound stock solutions.
References
- 1. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics investigation and determination of this compound and its degradant using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pipoxolan Hydrochloride Degradation Product Analysis
Welcome to the technical support center for Pipoxolan hydrochloride analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of this compound and its degradation products.
Troubleshooting Guide
This section offers solutions to specific problems you may encounter during your analytical work. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Question 1: I'm seeing unexpected peaks in my HPLC chromatogram. What are the possible causes and how can I fix this?
Answer: The appearance of extraneous peaks in your chromatogram can be attributed to several factors. A systematic approach is the best way to identify the root cause.
-
Mobile Phase Contamination: Impurities in your mobile phase solvents can accumulate and elute as distinct peaks, especially during gradient analysis.[1] To check for this, run a blank gradient without injecting a sample. If the peaks are still present, prepare a fresh mobile phase using high-purity solvents.
-
Sample Contamination: The contamination may be introduced during sample preparation. Ensure all glassware is scrupulously clean and that all reagents are of appropriate purity.
-
Column Contamination: Strongly retained compounds from previous injections can elute in later runs, appearing as ghost peaks. To remedy this, wash the column with a strong solvent.
-
In-situ Degradation: this compound may be degrading within the HPLC system. This can be caused by excessive temperature in the autosampler or column compartment, or by a mobile phase that is too acidic or basic.
Logical Workflow for Diagnosing Unexpected Peaks:
Figure 1: A systematic workflow for troubleshooting unexpected peaks in HPLC analysis.
Question 2: How can I improve the separation between this compound and its degradation products?
Answer: Achieving adequate resolution is crucial for accurate quantification. If you are facing co-elution or poor separation, consider these method adjustments:
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the retention of ionizable compounds like this compound and its degradation products. A systematic study of pH variation (e.g., from pH 3 to 7) can reveal an optimal value for separation.
-
Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile to methanol or vice-versa) can alter selectivity and improve resolution.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a polar-embedded phase might offer different selectivity for your analytes.
-
Gradient Slope: For gradient methods, a shallower gradient (i.e., a smaller change in organic solvent concentration per unit of time) will increase run time but can significantly improve the resolution of closely eluting peaks.
Question 3: My quantitative results for the degradation products are inconsistent. What should I check?
Answer: Poor reproducibility is a common issue in quantitative analysis. Here are some potential causes and solutions:
-
Sample Preparation: Inconsistent sample preparation is a frequent source of variability. Ensure that your weighing, dilution, and extraction procedures are precise and repeatable. Use calibrated volumetric flasks and pipettes.
-
Standard Stability: The degradation products themselves might be unstable in your standard solution. Prepare fresh standards daily and store them under appropriate conditions (e.g., refrigerated and protected from light).
-
Incomplete Dissolution: Ensure that the drug substance and its degradation products are fully dissolved in the chosen diluent. Sonication can aid in dissolution.
-
Instrument Performance: Check for leaks in the HPLC system, and ensure that the pump is delivering a consistent flow rate and that the injector is performing precisely. System suitability tests should be performed before each run to monitor instrument performance.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The dioxolan moiety of this compound is prone to cleavage under both acidic and basic conditions.[2] This is a common degradation pathway for molecules containing ester or amide functional groups.[3][4]
-
Oxidation: The molecule can be degraded by oxidative stress.[5]
-
Photolysis: Exposure to light can also lead to the degradation of this compound.[5]
Degradation Pathways of this compound
Figure 2: An overview of the main degradation pathways for this compound.
Q2: Can you provide a starting point for an HPLC method for analyzing this compound and its degradation products?
A2: Several HPLC methods have been published. The table below summarizes some of these methods, which can serve as a good starting point for your method development.
Table 1: Reported HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 | Discovery C18, 25 cm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: 1mM Ammonium Acetate (80:20 v/v)[2][6] | Methanol: 10 mM Sodium Dihydrogen Phosphate (60:40 v/v), pH 6.5[5] |
| Flow Rate | 1.8 mL/min[2][6] | Not Specified |
| Detection | 210 nm[2][6] | 214 nm[5] |
| Retention Time (Pipoxolan HCl) | 4.143 min[2] | Not Specified |
| Retention Time (Degradant) | 0.927 min[2] | Not Specified |
Q3: What conditions should I use for forced degradation studies of this compound?
A3: Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[7][8][9][10] Based on published literature, the following conditions can be used:
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 1 M Hydrochloric Acid[5] | Monitor at various time points (e.g., 2, 4, 8, 24 hours) |
| Base Hydrolysis | 0.2 M Sodium Hydroxide[5] | Monitor at various time points (e.g., 1, 2, 4, 8 hours) |
| Oxidation | 0.33% Hydrogen Peroxide[5] | Monitor at various time points (e.g., 2, 4, 8, 24 hours) |
| Thermal | 70°C[5] | Monitor at various time points (e.g., 1, 3, 7 days) |
| Photolytic | Expose to light (as per ICH Q1B guidelines) | Monitor at various time points |
Experimental Protocols
Protocol 1: Sample Preparation for Forced Degradation (Acid Hydrolysis)
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 M hydrochloric acid.
-
Gently swirl to dissolve the substance.
-
Place the flask in a water bath at a controlled temperature (e.g., 60°C) for a specified duration.
-
After the desired time, remove the flask and allow it to cool to room temperature.
-
Neutralize the solution by carefully adding 0.2 M sodium hydroxide until the pH is approximately 7.
-
Dilute the solution to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: General HPLC Analysis
-
System Preparation: Prepare the mobile phase as described in Table 1. Degas the mobile phase before use.
-
Column Equilibration: Install the analytical column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject a standard solution of this compound multiple times (e.g., n=5) to check for system suitability parameters such as retention time reproducibility, peak area precision, and theoretical plates.
-
Sample Analysis: Inject the blank, standard solutions, and degraded sample solutions.
-
Data Processing: Integrate the peaks and calculate the percentage of degradation.
References
- 1. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 2. japsonline.com [japsonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Kinetics investigation and determination of this compound and its degradant using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 9. rjptonline.org [rjptonline.org]
- 10. ajpsonline.com [ajpsonline.com]
Pipoxolan hydrochloride assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability and reproducibility issues encountered during the assay of Pipoxolan hydrochloride. This resource is intended for researchers, scientists, and drug development professionals to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification?
A1: The most common methods for quantifying this compound are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric analysis.[1][2] HPLC methods are often preferred for their high specificity and sensitivity.[1][2]
Q2: What are the known stability issues with this compound that could affect assay results?
A2: this compound is susceptible to degradation under acidic and alkaline conditions.[2][3] Forced degradation studies have shown that it hydrolyzes in the presence of strong acids (e.g., 1 M hydrochloric acid) and bases (e.g., 0.2 M sodium hydroxide), leading to the formation of specific degradation products.[3] It is relatively stable under oxidative, thermal (up to 70°C), and photolytic stress.[3] The optimal stability is observed at a pH of 5.7.[3]
Q3: What are the typical sources of variability in this compound HPLC assays?
A3: Variability in HPLC assays for this compound can arise from several factors, including:
-
Mobile Phase Preparation: Incorrect composition or pH of the mobile phase can significantly impact retention times and peak shapes.[3][4]
-
Column Performance: Degradation of the HPLC column, often due to contamination or phase stripping, can lead to poor peak resolution and tailing.[5]
-
Sample Preparation: Incomplete dissolution of the sample or the presence of interfering substances from the sample matrix can affect accuracy.[6]
-
Instrumental Issues: Fluctuations in pump pressure, detector noise, and inconsistent injection volumes can all contribute to variability.[4][7]
-
Environmental Factors: Variations in laboratory temperature can affect retention times if a column oven is not used.[4]
Q4: How can I ensure the reproducibility of my this compound assay?
A4: To ensure reproducibility, it is crucial to:
-
Use a Validated Method: Follow a well-documented and validated analytical method with clearly defined parameters.[8]
-
Proper System Suitability Testing: Before running samples, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include tailing factor, resolution, and theoretical plates.[4]
-
Consistent Sample and Standard Preparation: Use calibrated equipment and follow a standardized procedure for preparing all solutions.
-
Regular Instrument Maintenance: Perform routine maintenance on the HPLC system, including pump seals, filters, and detector lamps.[7]
-
Control Environmental Conditions: Maintain a stable laboratory temperature and use a column oven for consistent column temperature.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Improper mobile phase pH or composition. | Adjust the mobile phase pH to be within the optimal range for this compound (around pH 6.5 has been shown to be effective).[3] Ensure accurate preparation of the mobile phase composition. |
| Column contamination or degradation. | Flush the column with a strong solvent or, if necessary, replace the column.[4] Use a guard column to protect the analytical column. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample.[9] | |
| Shifting Retention Times | Inconsistent mobile phase composition or flow rate. | Prepare fresh mobile phase and ensure it is properly degassed.[9] Check the HPLC pump for leaks and verify the flow rate.[4] |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature.[4] | |
| Column aging. | Replace the column if performance continues to degrade after cleaning. | |
| Loss of Signal or Reduced Sensitivity | Detector lamp issue. | Check the detector lamp's energy and replace it if it's low.[9] |
| Leak in the system. | Inspect all fittings and connections for leaks between the injector and the detector.[7] | |
| Degradation of the analyte. | Ensure samples are stored properly and analyzed within their stability period. This compound is most stable at pH 5.7.[3] | |
| Presence of Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated mobile phase or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware. Filter the mobile phase before use.[7] | |
| Irreproducible Results Between Assays | Inconsistent preparation of standards and samples. | Use calibrated volumetric flasks and pipettes. Ensure complete dissolution of the analyte. |
| Variation in system equilibration time. | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[9] | |
| Different batches of reagents or columns. | Qualify new batches of reagents and columns before use in routine analysis. |
Experimental Protocols
HPLC Method for this compound and its Degradant[3]
-
Column: Discovery® C18 LC column (25 cm × 4.6 mm id, 5 µm particle size)
-
Mobile Phase: Methanol–10 mM sodium dihydrogen phosphate (60:40, v/v)
-
pH: 6.5 (adjusted with 0.2 M sodium hydroxide)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Forced Degradation Study Protocol[3]
-
Acid Hydrolysis: Reflux 300 mg of this compound in 50 mL of methanol and 50 mL of 2 M hydrochloric acid at 100°C for 6 hours.
-
Alkaline Hydrolysis: Reflux 300 mg of this compound in 50 mL of methanol and 50 mL of 0.4 M sodium hydroxide at 100°C for 2 hours.
-
Oxidative Degradation: Dissolve 100 mg of this compound in 90 mL of methanol and add 10 mL of 0.33% hydrogen peroxide. Store at room temperature.
-
Thermal Degradation: Store the solid drug at 70°C for one week.
-
Photolytic Degradation: Expose the solid drug to a tungsten lamp (40 W) for 7 days.
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Caption: Degradation pathway of this compound under various stress conditions.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ijnrd.org [ijnrd.org]
- 6. longdom.org [longdom.org]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. Kinetics investigation and determination of this compound and its degradant using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Minimizing Pipoxolan hydrochloride adsorption to labware
Technical Support Center: Pipoxolan Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to mitigate the common issue of compound adsorption to laboratory ware, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
This compound is an antispasmodic drug with the chemical formula C22H26ClNO3.[1][2] Its structure contains two phenyl rings and a piperidinyl group, making it a relatively large and hydrophobic molecule.[3][4] This hydrophobicity is a primary driver for its adsorption to plastic surfaces, such as polypropylene and polystyrene, through hydrophobic interactions.[5][6] Furthermore, as a hydrochloride salt, it is positively charged in aqueous solutions. This charge can lead to ionic interactions with negatively charged surfaces, such as the silanol groups present on untreated glass.
Q2: Which types of labware are most susceptible to this compound adsorption?
Standard, untreated labware made from polypropylene (PP) and polystyrene (PS) are highly susceptible to adsorption due to hydrophobic interactions.[5][6] Untreated borosilicate glassware can also be problematic due to ionic interactions between the positively charged Pipoxolan molecule and negatively charged silanol groups on the glass surface.
Q3: What are the consequences of this compound adsorption in my experiments?
Adsorption of this compound to labware can lead to a significant reduction in the actual concentration of the compound in your working solutions. This can result in:
-
Inaccurate and irreproducible results: Lower effective concentrations can lead to diminished biological or chemical effects, making it difficult to obtain reliable data.
-
High variability: Inconsistent adsorption across different wells or tubes can cause high variability between replicate samples.
-
Failed experiments: A significant loss of the compound may lead to a complete lack of an observable effect, resulting in wasted time and resources.
Q4: What general strategies can I employ to minimize adsorption?
There are three main strategies to combat non-specific adsorption:
-
Select Appropriate Labware: Use labware specifically designed or treated to reduce the binding of molecules.
-
Optimize Solution Conditions: Modify your solvent or buffer to decrease the interactions between this compound and the labware surface.
-
Pre-treat Labware Surfaces: Coat the labware with a passivating agent to block the sites where adsorption occurs.
Troubleshooting Guide
Problem: I'm observing low recovery of this compound or high variability in my assay results.
This is a classic sign of compound adsorption. Follow this troubleshooting workflow to diagnose and solve the issue.
Figure 1. Troubleshooting workflow for this compound adsorption.
Data Presentation: Labware & Additive Choices
Choosing the right labware and solution additives is critical. The tables below summarize options for reducing non-specific binding.
Table 1. Comparison of Labware Types for Minimizing Small Molecule Adsorption
| Labware Type | Material | Primary Adsorption Mechanism | Expected Reduction in Adsorption | Best For |
|---|---|---|---|---|
| Standard | Polypropylene | Hydrophobic Interaction | Baseline | General, non-sensitive applications |
| Standard | Borosilicate Glass | Ionic Interaction | Variable | Working with organic solvents |
| Low-Binding | Modified Polypropylene | Reduced Hydrophobicity | 80 - 95% | Aqueous buffers, sensitive assays[7] |
| Silanized Glass | Surface-Treated Glass | Reduced Ionic Interaction | Variable | Preventing charge-based interactions[7] |
| PEG-Coated | Modified Polymer/Glass | Steric Hindrance | >95% | High-sensitivity applications[8] |
Table 2. Effect of Common Buffer Additives on Adsorption
| Additive | Recommended Concentration | Mechanism of Action | Considerations |
|---|---|---|---|
| Acetonitrile | 5-20% (v/v) | Increases compound solubility in the aqueous phase, reducing hydrophobic interactions with plastic.[6] | May affect cell viability or enzyme activity. Can cause peak broadening in chromatography.[6] |
| Tween-20 / Triton X-100 | 0.01-0.1% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions by forming micelles and coating surfaces.[7][9] | Can interfere with certain assays (e.g., fluorescence) or downstream processing. |
| Bovine Serum Albumin (BSA) | 0.1-1% (w/v) | Coats the labware surface, creating a hydrophilic protein layer that prevents compound binding.[7][9] | Not suitable for protein or peptide studies. Must be high-purity and fatty-acid-free. |
Experimental Protocols
Protocol 1: BSA Coating of Polypropylene Labware to Minimize Adsorption
This protocol describes how to pre-treat standard polypropylene labware (e.g., microplates, tubes) with Bovine Serum Albumin (BSA) to create a passive, low-binding surface.
Figure 2. Workflow for BSA coating of polypropylene labware.
Materials:
-
Bovine Serum Albumin (BSA), Fraction V, fatty acid-free
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polypropylene tubes or plates
-
Sterile-filtered water (e.g., Milli-Q or equivalent)
-
0.22 µm syringe filter
Procedure:
-
Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 1% (10 mg/mL).
-
Filter Sterilize: Pass the BSA solution through a 0.22 µm filter to remove any aggregates or microbial contaminants.
-
Coat Labware: Add a sufficient volume of the sterile 1% BSA solution to the polypropylene labware to completely cover the surfaces that will contact your sample.
-
Incubate: Seal the labware (e.g., with a plate sealer or cap) and incubate for a minimum of 2 hours at room temperature. For best results, incubate overnight at 4°C.
-
Remove Solution: Carefully aspirate the BSA solution from the labware.
-
Wash: Wash the surfaces twice with sterile-filtered water to remove any loosely bound BSA.[7]
-
Dry/Use: The labware can be used immediately while wet or allowed to air dry in a sterile environment (e.g., a laminar flow hood).
Advanced Topics
Q5: How does pH affect the adsorption of this compound?
The pH of your solution can significantly influence adsorption, especially to glass surfaces.[10][11] this compound is a salt of a weak base. At different pH values, the charge state of both the Pipoxolan molecule and the labware surface can change.
-
On Glass: At neutral or basic pH, silanol groups on glass are deprotonated (Si-O⁻), creating a negative surface charge that attracts the positively charged Pipoxolan molecule. Lowering the pH can protonate these silanol groups (Si-OH), neutralizing the surface and reducing ionic attraction.
-
On Pipoxolan: The charge of the Pipoxolan molecule itself is dependent on its pKa. Adjusting the pH far from its pKa could neutralize the molecule, which might decrease ionic binding but could potentially increase hydrophobic binding.
For sensitive experiments, performing a pH-rate profile study to find the pH of minimum adsorption is recommended.[12]
Figure 3. Primary mechanisms of this compound adsorption.
References
- 1. This compound [drugfuture.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | C22H26ClNO3 | CID 28931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pipoxolan | C22H25NO3 | CID 28932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics investigation and determination of this compound and its degradant using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Pipoxolan Hydrochloride and Verapamil in the Context of Calcium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pipoxolan hydrochloride and Verapamil, with a focus on their mechanisms of action related to calcium channel blockade. While Verapamil is a well-established calcium channel blocker with extensive supporting data, the information available for this compound in this specific context is limited. This comparison, therefore, draws upon the current understanding of each compound's pharmacological profile.
Executive Summary
Mechanism of Action: A Qualitative Comparison
Due to the absence of direct comparative experimental data, this section provides a qualitative overview of the proposed or established mechanisms of action for both compounds.
This compound: A Multifaceted Smooth Muscle Relaxant
This compound's primary therapeutic effect is the relaxation of smooth muscle.[7] This is reportedly achieved through a dual mechanism of action:
-
Inhibition of Calcium Influx: It is proposed that this compound inhibits the influx of calcium ions through L-type calcium channels in smooth muscle cells.[7] This reduction in intracellular calcium concentration leads to a decrease in the contractile response of these muscles.[7]
-
Modulation of cAMP Levels: A secondary mechanism may involve the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.[7] Elevated cAMP activates protein kinase A (PKA), which in turn promotes muscle relaxation.[7]
Recent research has also explored its potential in other areas, including anticancer and neuroprotective effects.[8][9][12]
Verapamil: A Well-Characterized L-Type Calcium Channel Blocker
Verapamil is a non-dihydropyridine calcium channel blocker that exerts its effects by directly binding to and blocking the pore of L-type voltage-gated calcium channels.[1][5] This action has significant consequences for both cardiac and vascular tissues:
-
Vascular Smooth Muscle: By blocking calcium entry, Verapamil causes relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][4][5]
-
Cardiac Muscle: In the heart, Verapamil's blockade of calcium channels results in a negative inotropic effect (reduced contractility), a negative chronotropic effect (decreased heart rate), and a negative dromotropic effect (slowed atrioventricular conduction).[1][2][5] These properties make it effective in treating angina and various cardiac arrhythmias.[2][4]
Data Presentation
A quantitative comparison of the calcium channel blocking potency (e.g., IC50 values) of this compound and Verapamil cannot be provided as direct comparative experimental data is not available in the reviewed literature. The following table summarizes the qualitative aspects of their mechanisms and primary uses.
| Feature | This compound | Verapamil |
| Primary Classification | Smooth Muscle Relaxant, Antispasmodic | Non-Dihydropyridine Calcium Channel Blocker |
| Primary Therapeutic Uses | Gastrointestinal spasms, uterine hyperactivity, and other conditions related to smooth muscle contraction.[7][8][11] | Hypertension, angina pectoris, supraventricular arrhythmias.[1][2][4][6] |
| Proposed/Established Mechanism | Inhibition of L-type calcium channels in smooth muscle; potential increase in cAMP levels.[7] | Direct blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle.[1][5] |
| Target Tissues | Primarily smooth muscle.[7] | Cardiac muscle and vascular smooth muscle.[1][5] |
| Level of Evidence for Ca2+ Channel Blockade | Suggested in literature, but lacks extensive direct experimental validation and quantitative data. | Well-established with extensive experimental and clinical data. |
Experimental Protocols
Detailed experimental protocols for direct comparative studies of this compound and Verapamil on calcium channel blockade are not available in the current body of scientific literature. For researchers interested in investigating the potential calcium channel blocking properties of this compound, standard methodologies would include:
-
Patch-Clamp Electrophysiology: To directly measure the effect of the compound on the current flowing through specific calcium channel subtypes (e.g., L-type, T-type) in isolated cells (e.g., vascular smooth muscle cells, cardiomyocytes).
-
Calcium Imaging: To visualize and quantify changes in intracellular calcium concentrations in response to the compound in cultured cells.
-
Isolated Tissue Bath Assays: To measure the contractile response of isolated smooth muscle preparations (e.g., aortic rings, intestinal segments) to the compound in the presence of agents that stimulate calcium influx.
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed and established signaling pathways for this compound and Verapamil.
Caption: Proposed dual mechanism of this compound.
Caption: Established mechanism of Verapamil action.
Conclusion and Future Directions
References
- 1. droracle.ai [droracle.ai]
- 2. Verapamil hydrochloride: pharmacological properties and role in cardiovascular therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Verapamil - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 6. Verapamil: MedlinePlus Drug Information [medlineplus.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.cn [targetmol.cn]
- 11. TW201505628A - Novel uses of pipoxolan and its pharmaceutical composition - Google Patents [patents.google.com]
- 12. What is this compound used for? [synapse.patsnap.com]
Comparative Efficacy of Pipoxolan Hydrochloride and Other Antispasmodics: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of Pipoxolan hydrochloride against other commonly used antispasmodic agents, namely dicyclomine, mebeverine, and hyoscyamine. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on mechanisms of action, clinical efficacy, and experimental protocols.
Executive Summary
This compound is a smooth muscle relaxant with a dual mechanism of action, involving the inhibition of calcium influx and an increase in intracellular cyclic adenosine monophosphate (cAMP). While it is used for various smooth muscle spasms, direct comparative clinical trial data against other major antispasmodics is limited. This guide summarizes the available efficacy data for this compound and key alternatives, highlighting the need for head-to-head studies for a definitive comparative assessment. The other antispasmodics discussed fall into two main categories: anticholinergics (dicyclomine and hyoscyamine) and direct smooth muscle relaxants (mebeverine).
Mechanism of Action
The antispasmodic effect of these drugs is achieved through different molecular pathways that ultimately lead to the relaxation of smooth muscle in the gastrointestinal tract and other organs.
This compound: This agent exhibits a dual mechanism of action. It primarily functions as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. Additionally, it is suggested to increase intracellular levels of cAMP, which activates protein kinase A (PKA) and promotes muscle relaxation.
Dicyclomine: Dicyclomine acts as an anticholinergic agent by blocking muscarinic acetylcholine receptors on smooth muscle cells, thus preventing acetylcholine-induced contractions. It also possesses a direct musculotropic effect, meaning it can relax smooth muscle independently of its anticholinergic action.[1]
Mebeverine: Mebeverine is a musculotropic agent that acts directly on the smooth muscle of the gut. Its proposed mechanisms include the blockade of sodium channels, inhibition of intracellular calcium accumulation, and a weak antimuscarinic effect.[2]
Hyoscyamine: As an anticholinergic/antimuscarinic agent, hyoscyamine competitively inhibits the action of acetylcholine at muscarinic receptors in the parasympathetic nervous system.[3] This blockade leads to a reduction in gastrointestinal motility and secretion.[3]
Signaling Pathways
The following diagrams illustrate the primary signaling pathways involved in the action of this compound and the comparator antispasmodics.
Comparative Efficacy Data
| Drug | Comparator | Condition | Key Efficacy Findings | Reference |
| This compound | - | - | Data from direct comparative clinical trials is not available. | - |
| Dicyclomine | Placebo | Functional Bowel/IBS | In controlled clinical trials, 82% of patients treated with dicyclomine hydrochloride (160 mg/day) showed a favorable clinical response compared to 55% of those treated with a placebo (p<0.05).[4] | [4] |
| Mebeverine | Placebo | IBS | A meta-analysis of eight randomized trials showed a pooled relative risk (RR) for clinical improvement of 1.13 (95% CI: 0.59-2.16) and for relief of abdominal pain of 1.33 (95% CI: 0.92-1.93), which were not statistically significant.[5] However, other studies suggest its effectiveness in managing IBS symptoms.[6] | [5][6] |
| Mebeverine | Pinaverium bromide | IBS with Diarrhea | Improvements in global well-being were similar in both groups, with a marked decrease in daily defecation frequencies.[2] | [2] |
| Hyoscyamine | Placebo | IBS | One small crossover study reported that hyoscyamine improved IBS symptoms from baseline numerically, but not significantly, compared with placebo.[7] | [7] |
Experimental Protocols
Standard preclinical assays are utilized to evaluate the antispasmodic properties of compounds. The following are detailed methodologies for key experiments.
In Vitro Isolated Tissue Bath Assay
This assay is a classic method to assess the direct effects of a compound on smooth muscle contractility.
Objective: To determine the spasmolytic activity of a test compound on isolated intestinal smooth muscle.
Methodology:
-
Tissue Preparation: A segment of the small intestine (e.g., guinea pig ileum or rat jejunum) is isolated and cleaned of mesenteric tissue.
-
Organ Bath Setup: The tissue segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (95% O2, 5% CO2).
-
Contraction Induction: A spasmogen, such as acetylcholine or potassium chloride, is added to the organ bath to induce a sustained contraction of the smooth muscle tissue.
-
Compound Administration: The test compound (e.g., this compound or a comparator) is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Acquisition: The contractile force of the tissue is measured using an isometric force transducer connected to a data acquisition system. The relaxation induced by the test compound is recorded.
-
Data Analysis: The percentage of relaxation is calculated for each concentration of the test compound, and a concentration-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal relaxation).
In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)
This in vivo model assesses the effect of a compound on intestinal motility in a living animal.
Objective: To evaluate the effect of a test compound on the rate of gastrointestinal transit in rodents.
Methodology:
-
Animal Preparation: Rodents (e.g., mice or rats) are fasted overnight with free access to water.
-
Compound Administration: The test compound or vehicle is administered orally or via another appropriate route at a predetermined time before the marker administration.
-
Marker Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum acacia, is administered orally to each animal.[8][9]
-
Transit Time: After a specific period (e.g., 20-30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction. The total length of the small intestine and the distance traveled by the charcoal meal are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. This is calculated using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100.
Conclusion
This compound is an antispasmodic with a distinct dual mechanism of action. While preclinical and clinical data for other antispasmodics such as dicyclomine, mebeverine, and hyoscyamine are available, a direct comparative assessment of efficacy against this compound is lacking. The data presented in this guide, derived from individual studies, allows for an indirect comparison and highlights the therapeutic potential of each agent. However, to establish a definitive hierarchy of efficacy, head-to-head clinical trials are warranted. The experimental protocols provided offer standardized methods for future comparative preclinical evaluations of these and novel antispasmodic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. droracle.ai [droracle.ai]
- 5. A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. meliordiscovery.com [meliordiscovery.com]
A Comparative Analysis of HPLC and UPLC Methods for the Quantification of Pipoxolan Hydrochloride
A detailed guide for researchers on the cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Pipoxolan hydrochloride, complete with experimental data and protocols.
In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. This compound, a smooth muscle relaxant, requires robust analytical methods to ensure its quality and efficacy in final dosage forms. This guide provides a comprehensive comparison of traditional High-Performance Liquid Chromatography (HPLC) and the more recent Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound. The comparison is supported by experimental data, detailed protocols, and a workflow for method cross-validation.
High-Performance Liquid Chromatography (HPLC) vs. Ultra-Performance Liquid Chromatography (UPLC): A Synopsis
HPLC has long been the gold standard for chromatographic analysis in the pharmaceutical industry. It utilizes columns packed with particles typically 3-5 µm in diameter to separate components of a mixture.[1] In contrast, UPLC employs columns with sub-2 µm particles, which, when coupled with a system designed to handle higher backpressures, offers significant advantages.[2]
The primary benefits of UPLC over HPLC include:
-
Increased Resolution and Sensitivity: The smaller particle size in UPLC columns leads to sharper and narrower peaks, allowing for better separation of the analyte from impurities and enhancing detection sensitivity.[1][3]
-
Faster Analysis Times: UPLC methods can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC, thereby increasing sample throughput.[3][4]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to a substantial decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[1][2]
Experimental Protocols
Detailed methodologies for both a stability-indicating HPLC method and a proposed UPLC method for the analysis of this compound are presented below.
HPLC Method Protocol
This method is designed to be stability-indicating, meaning it can separate the intact drug from its degradation products.
-
Instrumentation: An Agilent 1200 series HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, and a variable wavelength detector was used.
-
Chromatographic Column: A C18 column (100 x 2.1mm, 5µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 1mM ammonium acetate in a ratio of 80:20 (v/v).
-
Flow Rate: 1.8 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-10 µg/mL.
-
Sample Preparation: For assay determination, a quantity of powdered tablets equivalent to 10 mg of this compound was accurately weighed, dissolved in methanol, sonicated, and diluted to a final concentration within the linearity range with the mobile phase. The solution was filtered through a 0.45 µm nylon filter before injection.
Proposed UPLC Method Protocol
This proposed UPLC method is designed for rapid and sensitive quantification of this compound, drawing upon typical parameters for similar small molecule hydrochloride drugs.
-
Instrumentation: A Waters ACQUITY UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Chromatographic Column: An ACQUITY UPLC BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared in a 50:50 mixture of methanol and water. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.1-5 µg/mL.
-
Sample Preparation: Similar to the HPLC method, a sample of powdered tablets would be prepared to a final concentration within the linearity range using the initial mobile phase composition and filtered through a 0.22 µm PVDF filter.
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the HPLC and UPLC methods for the analysis of this compound based on typical validation parameters.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method | Proposed UPLC Method |
| Column | C18 (100 x 2.1mm, 5µm) | ACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm) |
| Flow Rate | 1.8 mL/min | 0.4 mL/min |
| Run Time | ~ 8 min | ~ 2.5 min |
| Backpressure | ~ 1500 psi | ~ 8000 psi |
| Solvent Consumption/Run | ~ 14.4 mL | ~ 1.0 mL |
Table 2: Method Validation Parameters Comparison
| Parameter | HPLC Method | Proposed UPLC Method |
| Linearity Range | 1 - 10 µg/mL | 0.1 - 5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.38 ± 0.672% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.02 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.06 µg/mL |
Cross-Validation Workflow
The cross-validation of the two methods is crucial to ensure that the UPLC method provides equivalent or superior results to the established HPLC method. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the cross-validation of HPLC and UPLC methods.
Conclusion
The transition from HPLC to UPLC for the analysis of this compound offers substantial benefits in terms of speed, sensitivity, and operational efficiency. While HPLC provides a robust and reliable method, the proposed UPLC method can significantly enhance productivity in a quality control environment. The successful cross-validation of these methods, following the outlined workflow, will provide the necessary data to justify the adoption of the UPLC method for routine analysis, ensuring that the analytical capabilities keep pace with the demands of modern pharmaceutical development and manufacturing.
References
A Comparative Analysis of the Neuroprotective Effects of Pipoxolan Hydrochloride and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neuroprotective properties of Pipoxolan hydrochloride and Edaravone, drawing upon available preclinical data. The information is intended to assist researchers and professionals in drug development in understanding the mechanisms and potential therapeutic applications of these two compounds.
Overview of Neuroprotective Mechanisms
Edaravone is a potent free-radical scavenger that has been approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS) in several countries.[1][2] Its primary neuroprotective effect is attributed to its ability to quench reactive oxygen species (ROS), thereby mitigating oxidative stress, a key contributor to neuronal damage in various neurological disorders.[3][4] Edaravone has also been shown to exert anti-inflammatory effects and modulate apoptotic pathways.[3][5]
This compound is clinically used as a smooth muscle relaxant. Recent studies have unveiled its potential as a neuroprotective agent, particularly in the context of cerebral ischemia.[6] Its mechanism of action in neuroprotection appears to be distinct from that of Edaravone, focusing on the inhibition of neuronal apoptosis and the modulation of specific intracellular signaling cascades.[6]
Comparative Efficacy in Preclinical Models of Cerebral Ischemia
Quantitative data from preclinical studies in rodent models of middle cerebral artery occlusion (MCAO) provide a basis for comparing the neuroprotective efficacy of this compound and Edaravone.
| Compound | Animal Model | Dosage | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Male Wistar rats (250-300g) with 1-hour MCAO followed by 23-hour reperfusion | 10 and 30 mg/kg, p.o. | Reduction in cerebral infarct area | 43.18% reduction (10 mg/kg)73.43% reduction (30 mg/kg) | [6] |
| Improvement in neurological deficit score (0-4 scale) | Score of 2.20 ± 0.20 (10 mg/kg) vs. 3.20 ± 0.29 (control)Score of 1.70 ± 0.21 (30 mg/kg) vs. 3.20 ± 0.29 (control) | [6] | |||
| Reduction in TUNEL-positive (apoptotic) cells | 40.21% reduction (10 mg/kg)64.12% reduction (30 mg/kg) | [6] | |||
| Reduction in cleaved caspase-3-positive cells | 37.18% reduction (10 mg/kg)63.44% reduction (30 mg/kg) | [6] | |||
| Edaravone | Male Sprague-Dawley rats with 2-hour transient MCAO | 3 mg/kg, i.v. post-reperfusion | Reduction in total infarct volume | Significant reduction (exact percentage not specified in abstract) | [7] |
| Improvement in neurological outcome | Significantly improved neurological outcome | [7] | |||
| Reduction in TUNEL-positive apoptotic cells | Significant reduction in the peri-infarct area | [7] | |||
| Male mice with 60-minute ischemia | 3 mg/kg, i.v. at various times post-ischemia | Reduction in infarct volume at 24 hours | 68.10 ± 6.24% reduction when administered 6 hours post-ischemia | [8] | |
| Improvement in neurological deficit scores | Significant improvement | [8] |
Signaling Pathways and Molecular Mechanisms
The neuroprotective effects of this compound and Edaravone are mediated by distinct signaling pathways.
This compound: Inhibition of Apoptosis and Ras/MEK/ERK Pathway
This compound appears to exert its neuroprotective effects by directly interfering with the apoptotic cascade and modulating the Ras/MEK/ERK signaling pathway, which is involved in cell proliferation and survival.[6]
Caption: this compound's proposed neuroprotective signaling pathway.
Edaravone: Free-Radical Scavenging and Nrf2 Pathway Activation
Edaravone's primary mechanism is the direct scavenging of free radicals. Additionally, it activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[4][5][9] This leads to the upregulation of antioxidant enzymes and cytoprotective genes.
Caption: Edaravone's dual mechanism of neuroprotection.
Experimental Protocols
This compound Study Protocol
-
Animal Model: Male Wistar rats (250–300 g) were used.
-
Ischemia Induction: Transient focal cerebral ischemia was induced by one hour of middle cerebral artery occlusion (MCAO) using the intraluminal filament method, followed by 23 hours of reperfusion.
-
Drug Administration: this compound (10 or 30 mg/kg) was administered orally.
-
Neurological Assessment: Neurological deficits were scored on a 4-point scale.
-
Infarct Volume Measurement: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Apoptosis Assessment: Apoptotic cells were identified using terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and immunohistochemistry for cleaved caspase-3.[6]
Edaravone Study Protocol (Representative)
-
Animal Model: Male Sprague-Dawley rats were used in one key study.[7] Other studies have utilized male mice.[8]
-
Ischemia Induction: Transient MCAO was induced for periods ranging from 60 to 120 minutes.[7][8]
-
Drug Administration: Edaravone (typically 3 mg/kg) was administered intravenously, often immediately after reperfusion.[7]
-
Neurological Assessment: Neurological function was evaluated using various scoring systems.[7][8]
-
Infarct Volume Measurement: TTC staining was commonly used to determine the infarct volume.[7][8]
-
Apoptosis and Oxidative Stress Markers: Immunohistochemistry was used to assess markers of apoptosis (e.g., TUNEL, Bax, Bcl-2) and oxidative stress (e.g., 4-HNE, 8-OHdG).[7][8]
Caption: General experimental workflow for preclinical neuroprotection studies.
Conclusion
Based on the available preclinical data, both this compound and Edaravone demonstrate significant neuroprotective effects in rodent models of cerebral ischemia. However, they appear to operate through different primary mechanisms. Edaravone's well-established role as a potent free-radical scavenger provides a clear advantage in conditions where oxidative stress is a major pathological driver. This compound, on the other hand, shows promise through its direct anti-apoptotic actions and modulation of the Ras/MEK/ERK signaling pathway.
A direct comparative study using identical experimental models and a comprehensive panel of endpoints, including markers for both oxidative stress and apoptosis, is necessary to definitively determine the relative neuroprotective efficacy of these two compounds. Further research into the potential antioxidant properties of this compound would be particularly valuable for a more complete comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
- 8. Oxidative stress in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Pipoxolan Hydrochloride Against Novel Cancer Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is perpetually evolving, with a continuous influx of novel therapeutics targeting specific molecular pathways. This guide provides a comparative analysis of Pipoxolan hydrochloride, a compound originally developed as a smooth muscle relaxant that has demonstrated notable anticancer properties, against a selection of recently developed, targeted cancer therapies. This objective comparison, supported by preclinical data, aims to assist researchers and drug development professionals in evaluating the potential of this compound in the current oncological context.
This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including leukemia, oral squamous cell carcinoma, and lung cancer. Its mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and modulation of key signaling pathways such as PI3K/AKT and MAPK.
For a relevant comparison, this guide benchmarks this compound against four novel therapeutic agents that target distinct but related cellular processes:
-
Venetoclax: A BCL-2 inhibitor that promotes apoptosis.
-
Palbociclib: A CDK4/6 inhibitor that induces cell cycle arrest.
-
Alpelisib: A PI3Kα inhibitor that targets the PI3K/AKT pathway.
-
Trametinib: A MEK1/2 inhibitor that targets the MAPK/ERK pathway.
This guide will present a summary of their preclinical efficacy, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Data Presentation
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the selected novel cancer therapeutics in various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro and are a common measure of a compound's potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | ~17.9 - 18.6 |
| THP-1 | Human Monocytic Leukemia | Not specified |
| MG63 | Human Osteosarcoma | ~81.9 - 86.7 |
| HSC-3 | Oral Squamous Cell Carcinoma | Not specified |
| CL1-5 | Lung Adenocarcinoma | Not specified |
Note: IC50 values for this compound are limited in the public domain and the values presented are from studies on propolis extracts containing Pipoxolan or related compounds. Further direct studies are needed for a more comprehensive profile.
Table 2: IC50 Values of Venetoclax in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-AML3 | Acute Myeloid Leukemia | ~600 |
| MOLM-13 | Acute Myeloid Leukemia | ~200 |
| HL-60 | Acute Promyelocytic Leukemia | ~1600 |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | ~60 |
Table 3: IC50 Values of Palbociclib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | ~100 |
| T-47D | Breast Cancer (ER+) | ~150 |
| MDA-MB-453 | Breast Cancer (HER2+) | 106 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 285 |
Table 4: IC50 Values of Alpelisib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT-474 | Breast Cancer (HER2+, PIK3CA mut) | 5.78 |
| SKBR-3 | Breast Cancer (HER2+, PIK3CA wt) | >1000 |
| KPL4 | Breast Cancer (HER2+, PIK3CA mut) | Low nM range |
| HCC1954 | Breast Cancer (HER2+, PIK3CA mut) | Low nM range |
Table 5: IC50 Values of Trametinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HT-29 | Colorectal Cancer (BRAF mut) | 0.48 |
| COLO205 | Colorectal Cancer (BRAF mut) | 0.52 |
| A375 | Melanoma (BRAF mut) | ~1 |
| CAL62 | Thyroid Cancer (KRAS mut) | ~1.1 - 4.8 |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these anticancer agents are provided below.
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound and novel therapeutic agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to quantify the percentage of cells in each phase.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, BCL-2, CDK4, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the discussed therapeutic agents.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Alpelisib.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
Caption: The G1-S phase transition of the cell cycle and the inhibitory action of Palbociclib.
Caption: The intrinsic apoptosis pathway and the inhibitory action of Venetoclax on BCL-2.
Experimental Workflows
Caption: A typical workflow for an MTT cell viability assay.
Caption: A generalized workflow for flow cytometry-based cell cycle and apoptosis analysis.
Conclusion
This guide provides a foundational comparison of this compound with several novel, targeted cancer therapeutics. The preclinical data suggests that this compound exhibits anticancer activity, seemingly through mechanisms that overlap with those of established targeted therapies, such as the induction of apoptosis and the modulation of key signaling pathways.
However, a direct and comprehensive comparison is challenging due to the limited availability of extensive preclinical data for this compound across a wide range of cancer models. The IC50 values presented highlight the high potency of the newer targeted agents in specific, often genetically defined, cancer cell lines.
For researchers and drug development professionals, this guide underscores the potential of repurposing existing drugs like this compound for oncology applications. Further rigorous preclinical studies are warranted to fully elucidate its mechanism of action, identify sensitive cancer subtypes, and establish its efficacy in comparison to and in combination with current standards of care. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting such future investigations.
Pipoxolan Hydrochloride: A Comparative Analysis of its Effects on Diverse Cell Lines
Pipoxolan hydrochloride, a compound traditionally recognized as a smooth muscle relaxant, has demonstrated significant potential in influencing cellular behavior across a variety of cell lines.[1][2][3] This guide provides a comparative overview of its effects on cancer and inflammatory cell lines, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of Pipoxolan's multifaceted activities.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound have been quantified in several cancer cell lines, with notable variations in sensitivity. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit the growth of 50% of the cell population, are summarized below for oral squamous cell carcinoma (OSCC) cell lines after 24 hours of treatment.
| Cell Line | Type | IC50 Value (µg/mL) | Reference |
| TW206 | Oral Squamous Cell Carcinoma | 13.13 | [2][4] |
| HSC-3 | Oral Squamous Cell Carcinoma | 42.28 | [2][4] |
| Cal-27 | Head and Neck Squamous Cell Carcinoma | 52.69 | [2][4] |
| HL-60 | Human Promyelocytic Leukemia | Not explicitly defined as IC50, but significant apoptosis was induced at 6.25 µg/mL after 24 hours. | [5][6] |
Comparative Effects on Cellular Pathways
This compound exerts its effects through the modulation of multiple signaling pathways, which vary depending on the cell type.
| Cell Line Type | Key Affected Pathways | Observed Effects |
| Oral Squamous Cell Carcinoma (TW206, HSC-3) | Intrinsic Apoptosis Pathway, PI3K/AKT Pathway | Induction of apoptosis through the generation of Reactive Oxygen Species (ROS), leading to a decrease in mitochondrial membrane potential.[7][8] This activates the intrinsic apoptotic cascade, involving an increased BAX/BCL2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3.[2][4][8] A notable effect is the suppression of the PI3K/AKT signaling pathway.[4][8] The extrinsic apoptotic pathway, mediated by caspase-8, does not appear to be involved.[4] |
| Human Leukemia (HL-60) | Cell Cycle Regulation, Intrinsic Apoptosis Pathway | Arrests the cell cycle in the G0/G1 phase through the induction of p53 and p21.[5][6] Similar to OSCC cells, it induces apoptosis via ROS production, leading to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5][6] |
| Non-Small Cell Lung Cancer (CL1-5) | Cell Migration and Invasion | Inhibits cell migration and invasion by downregulating the activity of matrix metalloproteinases MMP-9 and MMP-2.[1] |
| Murine Macrophage (RAW 264.7) | Inflammatory and Antioxidant Pathways | Suppresses inflammatory responses by inhibiting key transcription factors such as NF-κB, AP-1, and STATs.[1][9][10] It also blocks the upstream TLR4 signaling pathway.[9][10] Concurrently, it activates the antioxidative Nrf2 pathway.[9][10] |
| Vascular Smooth Muscle Cells (VSMC) | Cell Migration and Proliferation | Attenuates migration and modulates the Ras/MEK/ERK signaling pathway, as well as the activity of matrix metalloproteinases-2 and -9, which can impact intimal hyperplasia.[1][11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's effects.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, and the cells are incubated for a defined period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the specified duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
-
Cell Lysis: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, BCL2 family proteins, PI3K, AKT).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
References
- 1. medkoo.com [medkoo.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. targetmol.cn [targetmol.cn]
- 4. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 5. Pipoxolan inhibits proliferation of HL-60 human leukaemia cancer cells by arresting the cell cycle at the G0/G1 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis PMID: 29061824 | MCE [medchemexpress.cn]
- 8. Pipoxolan Exhibits Antitumor Activity Toward Oral Squamous Cell Carcinoma Through Reactive Oxygen Species-mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pipoxolan suppresses the inflammatory factors of NF‐κB, AP‐1, and STATs, but activates the antioxidative factor Nrf2 in LPS‐stimulated RAW 264.7 murine macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pipoxolan suppresses the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TW201505628A - Novel uses of pipoxolan and its pharmaceutical composition - Google Patents [patents.google.com]
A Comparative Guide to Pipoxolan Hydrochloride and Other L-type Calcium Channel Blockers in Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Pipoxolan hydrochloride against other well-established L-type calcium channel blockers (CCBs), with a specific focus on their application in smooth muscle relaxation. While classic CCBs are primarily utilized for cardiovascular conditions, Pipoxolan's profile suggests a more targeted role in visceral smooth muscle spasmolysis.
Introduction to L-type Calcium Channels and Smooth Muscle Contraction
Voltage-gated L-type calcium channels (LTCCs) are critical for the regulation of smooth muscle contraction throughout the body, including the gastrointestinal tract, urinary system, and vascular endothelium. The influx of extracellular calcium ions (Ca2+) through these channels triggers a cascade of intracellular events, leading to the phosphorylation of myosin light chains and subsequent muscle contraction. The blockade of LTCCs is a well-established mechanism for inducing smooth muscle relaxation.
This compound is recognized primarily as a smooth muscle relaxant and antispasmodic agent used for conditions in the digestive, urinary, and gynecological systems.[1] Its mechanism is distinct from many cardiovascular-focused CCBs, such as the dihydropyridines (e.g., Nifedipine), phenylalkylamines (e.g., Verapamil), and benzothiazepines (e.g., Diltiazem), which are mainstays in the treatment of hypertension and angina.[2][3] This guide will compare this compound to these agents based on available experimental data concerning their effects on smooth muscle.
Mechanism of Action: A Dual Approach by Pipoxolan
This compound exerts its smooth muscle relaxant effects through a sophisticated dual mechanism, distinguishing it from traditional CCBs.
-
L-type Calcium Channel Blockade : Pipoxolan directly binds to L-type calcium channels on smooth muscle cells. This interaction induces a conformational change that reduces the channels' permeability to calcium ions, thereby inhibiting the primary trigger for contraction. This inhibition is reported to be dose-dependent and reversible.[1]
-
Phosphodiesterase (PDE) Inhibition : Pipoxolan also inhibits phosphodiesterase enzymes. By doing so, it prevents the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[1] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various target proteins that actively promote muscle relaxation.[1][4]
This dual-action pathway—reducing the primary contractile signal (Ca2+ influx) while simultaneously promoting active relaxation (via cAMP)—provides a robust and sustained spasmolytic effect.[1]
Figure 1: Dual mechanism of action of this compound.
Comparative Pharmacological Data
A direct quantitative comparison of potency is challenging due to the lack of publicly available IC50 or EC50 values for this compound in standardized smooth muscle assays. However, its spasmolytic activity against contractions induced by acetylcholine and barium chloride is well-documented.[5] The table below summarizes the inhibitory potency of Verapamil, Diltiazem, and Nitrendipine (a Nifedipine analog) on contractions in guinea-pig ileum, a standard model for intestinal smooth muscle.
| Drug | Spasmogen | Preparation | IC50 (μM) | Reference |
| Nitrendipine | Carbachol (0.1 μM) | Guinea-Pig Ileum | 0.008 | [6] |
| KCl (30 mM) | Guinea-Pig Ileum | 0.015 | [6] | |
| Verapamil | Carbachol (0.1 μM) | Guinea-Pig Ileum | 0.11 | [6] |
| KCl (30 mM) | Guinea-Pig Ileum | 0.28 | [6] | |
| Diltiazem | Carbachol (0.1 μM) | Guinea-Pig Ileum | 0.85 | [6] |
| KCl (30 mM) | Guinea-Pig Ileum | 1.12 | [6] | |
| Pipoxolan HCl | Acetylcholine, BaCl2 | Intestine (in vivo) | Not Reported | [5] |
Table 1: Comparative inhibitory concentrations (IC50) of L-type calcium channel blockers on agonist-induced smooth muscle contractions. Lower IC50 values indicate higher potency.
The data indicates a potency order of Nitrendipine > Verapamil > Diltiazem in relaxing intestinal smooth muscle. Notably, all three drugs are more potent at inhibiting contractions induced by the muscarinic receptor agonist carbachol compared to those induced by high potassium (KCl) depolarization.[6] While a numerical comparison for Pipoxolan is not possible, its established clinical use as a spasmolytic for the gastrointestinal and urogenital tracts suggests significant activity in these tissues.
Experimental Protocols: Isolated Smooth Muscle Assay
The data presented above is typically generated using an isolated organ bath technique. This in vitro method allows for the direct measurement of a drug's effect on muscle tissue contractility.
Key Experiment: Isolated Guinea-Pig Ileum Contraction Assay
Objective: To determine the potency of a test compound (e.g., Pipoxolan HCl) in inhibiting smooth muscle contractions induced by a spasmogen (e.g., acetylcholine or KCl).
Methodology:
-
Animal and Tissue Preparation: A male guinea pig is euthanized according to ethical guidelines. A segment of the distal ileum is excised and placed in a petri dish containing Krebs-Henseleit physiological salt solution, which is continuously aerated with carbogen (95% O2, 5% CO2).
-
Mounting: A 2-3 cm segment of the ileum is mounted vertically in an organ bath (typically 10-20 mL volume) filled with the Krebs-Henseleit solution maintained at 37°C. One end of the tissue is fixed to a stationary hook, and the other is connected via a thread to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for 45-60 minutes under a resting tension of approximately 1 gram. The bath solution is replaced every 15 minutes.
-
Induction of Contraction: A submaximal concentration of a spasmogen (e.g., 55 μM acetylcholine or 60 mM KCl) is added to the bath to induce a stable, sustained contraction.
-
Dose-Response Analysis: Once the contraction plateaus, the test compound (e.g., Pipoxolan HCl) is added to the bath in a cumulative, concentration-dependent manner. The relaxation of the tissue is recorded after each addition.
-
Data Analysis: The percentage inhibition of the induced contraction is calculated for each concentration of the test compound. The IC50 value—the concentration of the drug that causes 50% of the maximum inhibition—is then determined by plotting the percentage inhibition against the log concentration of the drug.
Figure 2: Workflow for a typical isolated smooth muscle experiment.
Conclusion and Future Directions
This compound is a spasmolytic agent whose primary mechanism involves the inhibition of L-type calcium channels, similar to classic CCBs. However, its pharmacological profile is distinguished by a dual action that also involves increasing intracellular cAMP via phosphodiesterase inhibition.[1] This likely contributes to its clinical efficacy in treating spasms of visceral smooth muscle.
In contrast, drugs like Nifedipine, Verapamil, and Diltiazem have been extensively developed and characterized for their effects on vascular and cardiac tissue, making them suitable for treating cardiovascular diseases.[3] The available data suggests that these classic CCBs are highly potent in relaxing intestinal smooth muscle in vitro.
For drug development professionals, Pipoxolan represents a scaffold that is targeted towards visceral smooth muscle over cardiovascular tissue. Future research should focus on quantifying the potency (IC50) of Pipoxolan in various smooth muscle preparations to allow for direct comparison with other CCBs. Elucidating the specific phosphodiesterase isoforms inhibited by Pipoxolan could further refine its mechanism and open new avenues for developing more selective and potent spasmolytic agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Comparative pharmacological properties among calcium channel blockers: T-channel versus L-channel blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium antagonists. Mechanisms, therapeutic indications and reservations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. What is this compound used for? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Pipoxolan Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Pipoxolan hydrochloride, ensuring the protection of personnel and the environment.
This compound is an antispasmodic drug, and like all pharmaceutical compounds, requires careful handling and disposal to prevent potential harm. The following procedures are based on general best practices for pharmaceutical waste management and an assessment of the available toxicity data for this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of a spill, contain the material with an absorbent pad and clean the area with a suitable decontaminating agent.
Step 1: Hazardous Waste Determination
The first and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. Based on available toxicity data, this compound is likely to be considered a hazardous waste.
Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) use specific criteria to classify hazardous waste. One such criterion is acute toxicity, often measured by the LD50 (the lethal dose for 50% of a test population). For instance, in California, a substance with an oral LD50 of less than 2,500 mg/kg is considered toxic hazardous waste[1][2].
As indicated in the table below, the oral LD50 of this compound falls well below this threshold, strongly suggesting it should be managed as a hazardous pharmaceutical waste.
| Acute Toxicity Data for this compound | |
| Test Species | Oral LD50 |
| Rat | 1500 mg/kg |
| Mouse | 700 mg/kg |
This data underscores the importance of handling this compound as a potentially hazardous substance.
Step 2: Segregation and Containerization
Once determined to be a hazardous waste, this compound must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
-
Use Designated Hazardous Waste Containers: Place all this compound waste, including pure substance, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, into a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's and local regulations.
Step 3: On-site Storage
Store the hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent the spread of material in case of a leak. Ensure that the storage duration complies with your facility's generator status regulations (e.g., Very Small, Small, or Large Quantity Generator).
Step 4: Arrange for Professional Disposal
Hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor.[3] Do not attempt to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and is a regulatory violation.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department: They will have established procedures and approved vendors for the collection and disposal of hazardous chemical waste.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[3] This process destroys the active pharmaceutical ingredient, rendering it non-hazardous.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Environmental Considerations
The improper disposal of pharmaceuticals poses a significant threat to the environment. Active pharmaceutical ingredients (APIs) can contaminate water sources, harm aquatic life, and contribute to the development of antimicrobial resistance.[5] By following these established procedures, you contribute to the protection of our ecosystems and public health.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. Your Environmental Health and Safety (EHS) department is the primary resource for ensuring compliance.
References
Personal protective equipment for handling Pipoxolan hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pipoxolan hydrochloride. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion of this substance is also harmful.[2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[2][4] |
| Lab Coat or Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[4] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced. A particle filter is recommended.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[4]
-
Locate and ensure accessibility of emergency equipment, such as an eyewash station and safety shower.
-
Review the Safety Data Sheet (SDS) before starting any new procedure.
2. Handling:
-
Do not eat, drink, or smoke in the handling area.[2]
-
Store in a cool, dry, and well-ventilated place in tightly closed original receptacles.[1]
3. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention immediately.[4]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and harm to others.
-
Waste Collection: Sweep up and shovel spilled solid material into suitable, labeled containers for disposal. Avoid generating dust.[4]
-
Contaminated Materials: Used and empty containers, gloves, gowns, and other disposable materials contaminated with this compound should be placed in a designated hazardous waste container.[7]
-
Regulations: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the substance to enter sewers or surface/ground water.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
